1-Bromo-3-(2,2-difluoroethoxy)benzene
Description
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Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWQAWMAKJZSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669714 | |
| Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958454-25-6 | |
| Record name | 1-Bromo-3-(2,2-difluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(2,2-difluoroethoxy)benzene is a key building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 2,2-difluoroethoxy moiety onto aromatic systems. This guide provides a comprehensive overview of the most efficient and reliable synthetic route for its preparation: the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure product. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction: The Significance of the 2,2-Difluoroethoxy Moiety
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The 2,2-difluoroethoxy group, in particular, is a valuable pharmacophore in drug design. Its introduction can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, increasing the half-life of a drug.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
This compound serves as a versatile intermediate, allowing for the strategic installation of this beneficial group into a wide array of target molecules through various cross-coupling reactions where the bromine atom acts as a convenient handle.
Retrosynthetic Analysis and Chosen Synthetic Route
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[1][2] This classical reaction involves the coupling of an alkoxide with an alkyl halide.[2]
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for this compound.
This retrosynthetic disconnection points to two key starting materials: 3-bromophenol and a suitable 2,2-difluoroethyl electrophile. The Williamson ether synthesis is an SN2 reaction, and its success hinges on the appropriate choice of base, solvent, and the electrophilic partner.[2][3]
Mechanistic Overview: The Williamson Ether Synthesis
The synthesis proceeds in two fundamental steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 3-bromophenol, forming the more nucleophilic 3-bromophenoxide anion.[3] Phenols are more acidic than aliphatic alcohols, allowing for the use of a wider range of bases.[3]
-
Nucleophilic Substitution (S
N2): The resulting phenoxide attacks the electrophilic carbon of the 2,2-difluoroethylating agent, displacing a leaving group to form the desired ether linkage.[2]
Caption: Key steps in the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol outlines a reliable procedure for the synthesis of this compound.
4.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 591-20-8 |
| 2-Bromo-1,1-difluoroethane | C₂H₃BrF₂ | 144.95 | 359-07-9 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: While stirring the mixture, add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a colorless oil.
4.3. Characterization Data
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₈H₇BrF₂O[4] |
| Molecular Weight | 237.04 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H), 6.95 (m, 1H), 6.85 (m, 1H), 5.95 (tt, J = 54.8, 4.0 Hz, 1H), 4.15 (td, J = 13.2, 4.0 Hz, 2H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -124.5 (dt, J = 54.8, 13.2 Hz) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.2, 130.8, 124.0, 122.9, 117.4, 114.2 (t, J = 240.5 Hz), 113.0, 66.8 (t, J = 27.8 Hz) |
Critical Experimental Considerations and Causality
-
Choice of Base: Potassium carbonate is a suitable base for deprotonating the phenol.[3] It is cost-effective and easily removed during the aqueous work-up. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.[1][3]
-
Solvent Selection: DMF is an excellent polar aprotic solvent for S
N2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[5] -
Electrophile: While 2-bromo-1,1-difluoroethane is commonly used, other electrophiles with good leaving groups such as 2,2-difluoroethyl triflate or tosylate can also be employed, potentially allowing for milder reaction conditions.
-
Temperature and Reaction Time: The reaction is typically heated to drive it to completion. The progress should be monitored to avoid the formation of byproducts from prolonged heating.
Safety and Handling
-
3-Bromophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6][7]
-
2-Bromo-1,1-difluoroethane: Flammable liquid and vapor. Causes serious eye irritation.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a suspected carcinogen and can be absorbed through the skin.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Conclusion
The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize this valuable building block in high yield and purity for application in pharmaceutical and materials science research.
References
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ADC Protac. (2025, December 25). How to Synthesize 1-Bromo-3-Methoxybenzene Easily? Retrieved from [Link]
-
A&J Pharmtech. (n.d.). 1-Bromo-3-(2,2-difluoro-ethoxy)-benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. labsolu.ca [labsolu.ca]
- 5. francis-press.com [francis-press.com]
- 6. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-溴苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Formation of 1-Bromo-3-(2,2-difluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Aryl Ethers
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the 2,2-difluoroethoxy group has emerged as a valuable substituent for modulating these properties. This guide provides a detailed examination of the formation mechanism, synthesis, and characterization of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a versatile building block in the synthesis of complex pharmaceutical intermediates. The presence of both a bromine atom and a difluoroethoxy group on the aromatic ring offers orthogonal handles for further chemical transformations, making it a valuable scaffold in drug discovery programs.
Core Synthesis Mechanism: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds via the reaction of 3-bromophenol with a suitable 2,2-difluoroethylating agent.
The reaction mechanism can be dissected into two key steps:
-
Deprotonation of 3-bromophenol: The phenolic proton of 3-bromophenol is acidic and can be readily removed by a suitable base to form the corresponding 3-bromophenoxide ion. This step is crucial as it generates a potent nucleophile. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Nucleophilic attack by the phenoxide: The generated 3-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethylating agent. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The success of this step is contingent on the choice of the leaving group on the difluoroethylating agent. Highly effective leaving groups, such as triflate (CF₃SO₃⁻), tosylate (TsO⁻), or a halide, are preferred to facilitate the displacement.
Visualizing the Mechanism
Figure 1. Mechanism of the Williamson Ether Synthesis for this compound.
Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of this compound. This procedure is based on established principles of the Williamson ether synthesis and is optimized for laboratory-scale preparation.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 | Starting Material |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | 24.00 | Base |
| 2,2-Difluoroethyl trifluoromethanesulfonate | 65506-38-9 | C₃H₃F₅O₃S | 210.11 | Alkylating Agent |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 | Extraction Solvent |
| Saturated aqueous sodium bicarbonate | - | NaHCO₃ | 84.01 | Quenching/Washing |
| Brine (Saturated aqueous NaCl) | - | NaCl | 58.44 | Washing |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromophenol (1.0 equivalent).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the 3-bromophenol.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.
-
Alkylation: Add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Visualizing the Experimental Workflow
chemical and physical properties of 1-Bromo-3-(2,2-difluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Introduction: The Significance of Fluorinated Aryl Ethers
Fluorine-containing organic molecules have garnered significant attention in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Aryl ethers, in turn, are a common structural motif in many biologically active compounds. The combination of a difluoroethoxy group and a bromine atom on a benzene ring, as seen in this compound, offers a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, while the difluoroethoxy group can enhance the pharmacokinetic profile of a potential drug candidate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 958454-25-6 | [1] |
| Molecular Formula | C₈H₇BrF₂O | [1] |
| Molecular Weight | 237.04 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 232.5 ± 40.0 °C at 760 mmHg (Predicted) | [1] |
| InChI Key | WBWQAWMAKJZSLB-UHFFFAOYSA-N | [1] |
| Purity | 97% | [1] |
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds. The most logical approach involves the Williamson ether synthesis, starting from the readily available 3-bromophenol.
Proposed Synthetic Pathway
The synthesis would proceed via the O-alkylation of 3-bromophenol with a suitable 2,2-difluoroethylating agent. A common and effective reagent for this transformation is 2,2-difluoroethyl tosylate or a similar derivative.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is based on the synthesis of a structurally similar compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, and serves as a guiding framework.[2]
Materials:
-
3-Bromophenol
-
2,2-Difluoroethyl tosylate (or a suitable alternative)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of Phenol: To a solution of 3-bromophenol in a suitable solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. The choice of base and solvent is critical; sodium hydride in DMF is a common choice for achieving complete deprotonation.
-
Alkylation: To the resulting phenoxide solution, add 2,2-difluoroethyl tosylate dropwise. The reaction mixture is then typically heated to a temperature between 60-80 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is then extracted several times with an organic solvent such as diethyl ether.
-
Purification: The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the phenoxide intermediate.
-
Choice of Base: A strong base like NaH ensures complete deprotonation of the phenol, driving the reaction to completion. K₂CO₃ is a milder and often safer alternative.
-
Solvent Selection: A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive.
-
Monitoring the Reaction: TLC or GC-MS allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the difluoroethoxy group. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methylene protons (CH₂) adjacent to the oxygen will likely appear as a triplet of triplets due to coupling with both the fluorine atoms and the methine proton, expected around δ 4.2-4.5 ppm. The methine proton (CH) of the difluoroethoxy group will be a triplet of doublets (or a more complex multiplet) further downfield, likely in the region of δ 5.8-6.2 ppm, due to coupling with the geminal fluorine atoms and the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 120-125 ppm. The aromatic carbons will resonate in the region of δ 115-160 ppm. The methylene carbon (CH₂) of the ethoxy group will be found around δ 65-70 ppm, and the difluoromethyl carbon (CF₂) will exhibit a characteristic triplet (due to one-bond C-F coupling) in the downfield region of the spectrum.
-
¹⁹F NMR: The fluorine NMR will show a signal for the two equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent methine proton.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C-O-C stretching (ether): A strong band in the region of 1200-1300 cm⁻¹ and another around 1000-1100 cm⁻¹
-
C-F stretching: Strong absorptions in the range of 1000-1100 cm⁻¹
-
C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹
-
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the difluoroethoxy group and other characteristic cleavages of the aromatic ring.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, information from suppliers of this and structurally similar compounds provides guidance on its safe handling.[1]
GHS Hazard Statements (based on supplier information):
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science fields. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route with mechanistic considerations, and expected analytical characteristics. As with any chemical compound, researchers should exercise due caution and adhere to established safety protocols when handling and using this substance. Further experimental investigation is warranted to fully elucidate its physical properties and reactivity profile.
References
-
PubChem. 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. [Link]
- Google Patents. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
- Google Patents.
-
NIST. Benzene, 1-bromo-3-fluoro-. [Link]
-
The Royal Society of Chemistry. Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination. [Link]
-
PrepChem.com. Synthesis of 3-bromofluorobenzene. [Link]
-
YouTube. Conversion of benzene to 3-bromophenol. [Link]
-
PrepChem.com. Preparation of 1-bromo-3-nitrobenzene. [Link]
-
SpectraBase. 1-Bromo-3-(difluoromethoxy)benzene. [Link]
Sources
The Strategic Deployment of Fluorinated Bromoarenes in Modern Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Fluorinated bromoarenes represent a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the pharmaceutical, agrochemical, and materials science sectors. Their unique electronic properties, stemming from the synergistic effects of the electron-withdrawing fluorine atom and the versatile reactivity of the carbon-bromine bond, enable a diverse array of chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and application of fluorinated bromoarenes, offering field-proven insights into experimental design and execution. We will explore the causality behind synthetic choices, from regioselective halogenation strategies to the optimization of cross-coupling reactions, and showcase their pivotal role in the development of contemporary therapeutics.
Introduction: The Unique Duality of Fluorinated Bromoarenes
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] When a fluorine atom is introduced onto a bromoarene scaffold, the resulting molecule is imbued with a unique chemical reactivity profile. The strong electron-withdrawing nature of fluorine modulates the electron density of the aromatic ring, influencing not only its susceptibility to further substitution but also the reactivity of the carbon-bromine bond. This duality makes fluorinated bromoarenes highly sought-after intermediates.
This guide will navigate the synthetic landscape of fluorinated bromoarenes, from their preparation to their strategic utilization in complex molecule synthesis. We will delve into the mechanistic nuances of their reactions and provide practical, step-by-step protocols for their application.
Synthetic Strategies for Fluorinated Bromoarenes
The synthesis of fluorinated bromoarenes requires a carefully considered approach to achieve the desired regioselectivity. The two primary strategies involve either the fluorination of a pre-existing bromoarene or the bromination of a fluoroarene.
Fluorination of Bromoarenes
Introducing fluorine onto a bromoarene can be achieved through several methods, with the choice of reagent and conditions being critical for success.
-
Electrophilic Fluorination: This approach is often challenging due to the deactivating effect of the bromine atom. However, potent electrophilic fluorinating agents like Selectfluor® can be effective, particularly for electron-rich bromoarenes. The directing effects of other substituents on the ring play a crucial role in determining the regiochemical outcome.
-
Nucleophilic Aromatic Substitution (SNAr): For bromoarenes bearing strongly electron-withdrawing groups, SNAr with a fluoride source (e.g., KF, CsF) can be a viable strategy. The Balz-Schiemann reaction, involving the thermal decomposition of an arenediazonium tetrafluoroborate salt derived from a bromoaniline, is a classic method for introducing fluorine.[5]
Bromination of Fluoroarenes
The bromination of fluoroarenes is a more common and often more regioselective approach. The fluorine atom acts as an ortho-, para-director, albeit a deactivating one.
-
Electrophilic Bromination: Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) are typically employed.[6] The reaction conditions can be tuned to favor mono- or polybromination. For instance, the use of bromine monofluoride (BrF) has been reported for the bromination of aromatic compounds without the need for a Friedel-Crafts catalyst.[7]
-
Directed Ortho-Metalation (DoM) followed by Bromination: For highly regioselective bromination, DoM strategies are powerful. A directing group on the fluoroarene can guide a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position, followed by quenching with an electrophilic bromine source (e.g., Br₂, CBr₄).
-
Ruthenium-Catalyzed C-H Bromination: Recent advances have seen the development of transition metal-catalyzed C-H activation for arene bromination. Ruthenium catalysts have been shown to direct the meta-bromination of arenes bearing directing groups.[8]
The Reactivity Landscape: Harnessing the C-Br Bond
The carbon-bromine bond in fluorinated bromoarenes is a versatile handle for a multitude of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. The presence of the fluorine atom can significantly influence the rate and outcome of these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and fluorinated bromoarenes are excellent substrates.[9][10][11] The reaction involves the coupling of the bromoarene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
The electron-withdrawing fluorine atom generally enhances the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-determining step. However, highly fluorinated arenes can sometimes be challenging substrates, requiring specialized catalysts and conditions.[9][12][13]
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Fluorinated Bromoarenes
| Bromoarene | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | >95 | [10] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 110 | ~90 | [10] |
| 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 95 | [14] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic acid
-
To an oven-dried Schlenk flask, add 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[15][16] Fluorinated bromoarenes are competent partners in this transformation. The reaction is typically catalyzed by a palladium complex in the presence of a base. The presence of fluorine can influence the regioselectivity of the alkene insertion and subsequent β-hydride elimination.
Diagram: Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[17] This reaction is typically cocatalyzed by palladium and copper complexes. Fluorinated bromoarenes are widely used in Sonogashira couplings to synthesize fluorinated aryl alkynes, which are valuable intermediates in materials science and medicinal chemistry.[18][19]
The reactivity of the C-Br bond can be modulated by the position and number of fluorine substituents. In some cases, site-selective Sonogashira reactions can be achieved on polyhalogenated fluoroarenes. For instance, in 1,4-dibromo-2-(trifluoromethyl)benzene, the coupling occurs selectively at the C-4 position.[20]
Diagram: Sonogashira Coupling Workflow
Caption: General workflow for a Sonogashira coupling reaction.
Applications in Drug Discovery and Development
The utility of fluorinated bromoarenes is prominently demonstrated in the synthesis of numerous approved pharmaceutical agents. The fluorine atom(s) can enhance metabolic stability, increase binding affinity, and improve the pharmacokinetic profile of a drug candidate, while the bromo-substituent serves as a key handle for synthetic elaboration.[2][3][21][22]
Table 2: FDA-Approved Drugs Synthesized Using Fluorinated Bromoarene Intermediates
| Drug Name | Brand Name® | Therapeutic Area | Role of Fluorinated Bromoarene |
| Umbralisib | Ukoniq® | Oncology | A key fluorinated bromo-heterocycle is used in a convergent synthesis to build the core structure.[21] |
| Atogepant | Qulipta™ | Migraine | A Suzuki-Miyaura coupling of a fluorinated boronic acid with a bromo-pyridine derivative is a key step.[21] |
| Alpelisib | Piqray® | Oncology | The synthesis involves intermediates where fluorinated and brominated aromatic rings are present.[3] |
The synthesis of Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine, exemplifies the strategic use of a Suzuki-Miyaura coupling involving a fluorinated bromoarene precursor. The synthesis starts from 5-bromo-6-methylpyridin-2-ol, which undergoes N-alkylation followed by a crucial Suzuki-Miyaura coupling with 2,3,6-trifluorophenylboronic acid to construct the core diaryl structure.[21]
Spectroscopic Characterization: The Power of ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated bromoarenes. In particular, ¹⁹F NMR is highly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[23]
The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring. Coupling constants between ¹⁹F and ¹H (JHF) or ¹³C (JCF) can provide through-bond connectivity information, aiding in unambiguous structure elucidation. For example, the ¹⁹F NMR spectra of aromatic compounds typically show peaks in the range of -110 to -120 ppm.[24]
Conclusion and Future Outlook
Fluorinated bromoarenes are more than just synthetic intermediates; they are strategic tools that empower chemists to construct complex molecular architectures with precision and efficiency. The interplay between the fluorine atom's electronic influence and the bromine atom's synthetic versatility provides a powerful platform for innovation in drug discovery, agrochemicals, and materials science. As catalytic methods continue to evolve, offering milder and more selective transformations, the utility of fluorinated bromoarenes is set to expand even further. The development of novel fluorination and bromination techniques will undoubtedly provide access to an even wider array of these valuable building blocks, paving the way for the next generation of functional molecules.
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- (n.d.). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds. Semantic Scholar.
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- Jin, G., Zhang, X., & Cao, S. (2013). Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. [No Source Found].
- (2025). Directed meta-Selective Bromination of Arenes with Ruthenium Catalysts.
- Kohlmann, J., et al. (2017).
- ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.
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- (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
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- ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the similarity in relative intensity and line shape between a 14 minute 1D ¹⁹F NMR experiment (A), a 14‐minute SSFP and CRAFT ¹⁹F NMR experiment (B), and a 5 hour 39 minute 1D ¹⁹F NMR experiment (C).
- (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH.
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- 24. researchgate.net [researchgate.net]
The Strategic Utility of 1-Bromo-3-(2,2-difluoroethoxy)benzene: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a fluorinated aromatic building block with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. We present a detailed, plausible synthetic route for this compound and explore its versatile applications in modern organic synthesis, with a primary focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons to create novel and complex molecular architectures.
Introduction: The Emerging Importance of the Difluoroethoxy Moiety
The introduction of fluorine-containing functional groups is a well-established strategy in the design of bioactive molecules and advanced materials.[1] The difluoroethoxy (-OCHF₂) group, in particular, offers a unique combination of electronic properties and metabolic stability. Unlike the more common trifluoromethyl group, the difluoroethoxy moiety can act as a hydrogen bond donor and possesses a different lipophilicity profile, which can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[1]
This compound serves as a valuable intermediate, providing a synthetically accessible entry point to a wide range of meta-substituted difluoroethoxybenzene derivatives. The bromine atom acts as a versatile handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[2]
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned through a Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5] This approach involves the O-alkylation of 3-bromophenol with a suitable 2,2-difluoroethylating agent.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The reaction proceeds by deprotonating 3-bromophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a 2,2-difluoroethyl halide or sulfonate in an SN2 reaction.[4]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route via Williamson ether synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for Williamson ether synthesis and should be considered a starting point for experimental optimization.[3][6]
Table 1: Reagents and Materials for Synthesis
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 10.0 g | 1.0 |
| 2,2-Difluoroethyl tosylate | C₉H₁₀F₂O₃S | 236.24 | 15.1 g | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.9 g | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (10.0 g, 57.8 mmol), potassium carbonate (11.9 g, 86.7 mmol), and N,N-dimethylformamide (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add 2,2-difluoroethyl tosylate (15.1 g, 63.6 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with saturated sodium chloride solution (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.
Core Research Application: A Versatile Building Block in Cross-Coupling Reactions
The bromine substituent on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of complex molecular frameworks.[2][7]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures and connecting the difluoroethoxy-substituted benzene ring to other aromatic or vinyl systems.[8][9]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
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1-Bromo-3-(2,2-difluoroethoxy)benzene as a building block in medicinal chemistry
Starting Data Collection
I've initiated comprehensive Google searches for information on 1-Bromo-3-(2,2-difluoroethoxy)benzene. I'm focusing on synthesis, properties, and medicinal chemistry applications. This foundational data gathering is the first step toward understanding the compound's potential.
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Expanding Search Parameters
I'm now diving deeper, conducting targeted Google searches to explore the synthesis, physicochemical properties, reactivity, and medicinal applications of the compound, with an eye towards its role in drug development. I will be identifying key reaction types and bioactive molecules that utilize the 3-(2,2-difluoroethoxy)phenyl moiety. The technical guide's structure will begin with the difluoroethoxy group's importance in drug design, followed by a detailed discussion of the reactivity of this compound, which will include specific cited examples of its use in medicinally relevant compound synthesis.
Initiating Data Collection
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Expanding Search Parameters
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Investigating Synthesis Protocols
I'm currently focused on the synthesis of this compound. The previous research offered leads on related compounds, like bromo-difluoro- and bromo-trifluoromethoxybenzene, but lacked a specific protocol. I'm digging deeper now, hoping to find a direct pathway to my target molecule, or, potentially, a synthetic route that can be readily adapted.
Refining Synthetic Strategies
I'm now revising my approach. While cross-coupling reactions are promising, no specific protocols using my target as a substrate have surfaced. Patent searches, while informative, didn't highlight my exact molecule's use in drug synthesis. My focus shifts to identifying synthetic routes to molecules containing the 3-(2,2-difluoroethoxy)phenyl moiety, then working backward to understand the bromo-precursor's role.
Examining Synthesis Routes
I've been looking into synthetic strategies and found a promising lead. My recent search revealed a method for a structurally similar compound, which suggests that a Williamson ether synthesis might work well for the target molecule. This is a very interesting avenue to explore.
Analyzing Synthetic Pathways
I've been digging deeper. I found a great lead: synthesizing this compound via Williamson ether synthesis from 3-bromophenol seems promising. I also have general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Oteseconazole, containing a related group, provides a strong medicinal chemistry connection. The next steps will focus on building the synthetic block and detailing a relevant cross-coupling, using Oteseconazole as a lead.
Solidifying Synthetic Strategy
I'm making progress. I've taken the valuable leads from my research and am using them to solidify a synthetic strategy. I found that a similar compound can be made with a Williamson ether synthesis from 3-bromophenol. I also have general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The synthesis of Oteseconazole, with a similar group, provides a relevant medicinal chemistry template. My focus is now on synthesizing the key building block and its application in a cross-coupling. I will also begin drafting the whitepaper.
Outlining Synthetic Strategies
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Structuring the Guide Content
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solubility of 1-Bromo-3-(2,2-difluoroethoxy)benzene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Bromo-3-(2,2-difluoroethoxy)benzene in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility in various common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for process optimization, purification, and formulation development.
Introduction: The Critical Role of Solubility
This compound (CAS No. 958454-25-6, Molecular Formula: C₈H₇BrF₂O) is a halogenated aromatic ether. Such compounds are often valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of the bromo, difluoroethoxy, and phenyl groups offers multiple reactive sites and modulates the electronic and lipophilic properties of the parent molecule.
The solubility of a compound in a given solvent is a critical physical property that governs its utility in a laboratory or industrial setting. Understanding solubility is paramount for:
-
Reaction Engineering: Selecting an appropriate solvent ensures that reactants are in the same phase, which is crucial for optimal reaction kinetics and yield.
-
Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.
-
Formulation Development: In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.
Given the scarcity of specific solubility data for this compound in the public domain, this guide provides a foundational understanding based on theoretical principles and a practical framework for its empirical determination.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" summarizes the observation that substances with similar intermolecular forces tend to be miscible.[1]
Molecular Structure and Physicochemical Properties Analysis
The structure of this compound is key to its solubility profile:
-
Bromophenyl Group: This large, aromatic portion of the molecule is predominantly nonpolar and will primarily interact through London dispersion forces. This confers a degree of hydrophobicity.
-
Ether Linkage (-O-): The oxygen atom introduces polarity and can act as a hydrogen bond acceptor from protic solvents.
-
2,2-Difluoroethoxy Group (-OCH₂CF₂H): The highly electronegative fluorine atoms create strong C-F bond dipoles, significantly increasing the polarity of this substituent. The ether oxygen and the fluorine atoms can act as weak hydrogen bond acceptors. The molecule lacks a hydrogen atom bonded to a highly electronegative atom (O, N, or F), and therefore cannot act as a hydrogen bond donor.[2]
Overall, this compound can be classified as a moderately polar molecule with significant nonpolar character. It can accept hydrogen bonds but cannot donate them.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of solvents.[3]
| Solvent | Class | Relative Polarity[4] | Hydrogen Bonding | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.009 | None | Low to Moderate | The nonpolar bromophenyl group will interact favorably with hexane, but the polar ether and difluoroethoxy groups will be disfavored. |
| Toluene | Nonpolar (Aromatic) | 0.099 | None | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the benzene ring of the solute, enhancing solubility compared to aliphatic nonpolar solvents. |
| Diethyl Ether | Polar Aprotic | 0.117 | Acceptor | High | The ether linkage in both solute and solvent, along with a balance of polar and nonpolar characteristics, suggests strong miscibility. |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | None | High | DCM is a versatile polar aprotic solvent that can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding. |
| Acetone | Polar Aprotic | 0.355 | Acceptor | High | The polar carbonyl group of acetone will interact well with the polar ether and difluoroethoxy moieties of the solute. |
| Ethyl Acetate | Polar Aprotic | 0.228 | Acceptor | High | Similar to acetone, ethyl acetate's polarity and hydrogen bond accepting capability should lead to good solvation. |
| Acetonitrile | Polar Aprotic | 0.460 | Acceptor | Moderate | While polar, acetonitrile is more polar than the solute. Good solubility is expected, but perhaps less than in moderately polar solvents like THF or Acetone. |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Acceptor | High | As a cyclic ether, THF shares structural similarities with the solute's ether group and has a good balance of polarity, making high solubility very likely. |
| Isopropanol | Polar Protic | 0.546 | Donor & Acceptor | Moderate | The alcohol can act as a hydrogen bond donor to the ether oxygen and fluorine atoms of the solute. However, the high polarity of isopropanol may not perfectly match the solute. |
| Ethanol | Polar Protic | 0.654 | Donor & Acceptor | Moderate | Similar to isopropanol, ethanol can engage in hydrogen bonding, but its higher polarity might limit complete miscibility. |
| Methanol | Polar Protic | 0.762 | Donor & Acceptor | Low to Moderate | Methanol is a highly polar, protic solvent. The significant nonpolar character of the bromophenyl group is likely to limit solubility. |
| Water | Polar Protic | 1.000 | Donor & Acceptor | Insoluble | The large, nonpolar aromatic ring makes the molecule hydrophobic, and it is unlikely to be soluble in water despite its polar functional groups. |
Experimental Protocol for Solubility Determination
The following section details the equilibrium (shake-flask) method, a gold-standard technique for determining the solubility of a solid compound in a solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Rationale for the Equilibrium Method
The shake-flask method is chosen for its reliability and direct measurement of thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with an excess of the solid solute at a constant temperature. By measuring the concentration of the solute in the saturated solution, we determine its solubility. The extended equilibration time (typically 24-48 hours) ensures that the system has reached a true thermodynamic equilibrium.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the bottom.
-
Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a minimum of 24 hours. For compounds that are slow to dissolve, 48 hours is recommended to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately pass the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would artificially inflate the measured solubility.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated quantitative method (e.g., HPLC).
-
Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared from standards of known concentration.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visual Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
References
[5] Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
[4] Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
[6] Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]
[3] LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Chemistry LibreTexts. [Link]
[7] ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
[8] PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
[2] Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties. In Introductory Organic Chemistry. [Link]
[9] Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5859. [Link]
[1] Study.com. (2021, August 8). Predicting Solubility Using the Intermolecular Interactions of Substances. [Link]
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- 2. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. Predicting solubility trends – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Predicting Solubility Using the Intermolecular Interactions of Substances | Chemistry | Study.com [study.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Emergence of Difluoroethoxy-Substituted Benzenes: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoroethoxy (-OCHF₂) group, when appended to a benzene ring, presents a unique and advantageous profile for drug discovery and development. This technical guide provides an in-depth exploration of difluoroethoxy-substituted benzenes, from their initial discovery to contemporary synthetic strategies and their impact on drug design. We will delve into the causal relationships behind experimental choices, present detailed protocols for key synthetic transformations, and offer a quantitative analysis of the physicochemical properties imparted by this increasingly important functional group. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of difluoroethoxy-substituted benzenes in their own research endeavors.
Introduction: The Strategic Value of the Difluoroethoxy Moiety
The introduction of fluorine into bioactive molecules can profoundly influence their conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic profiles.[1] While simple fluoro- and trifluoromethyl-substitutions have been extensively utilized, the difluoroethoxy group offers a more nuanced approach to property modulation. It is often employed as a bioisosteric replacement for more common functional groups like the methoxy (-OCH₃) or hydroxyl (-OH) moieties.[1] This substitution can lead to significant improvements in metabolic stability due to the exceptional strength of the carbon-fluorine bond, which is resistant to cleavage by cytochrome P450 enzymes.[1] Furthermore, the difluoroethoxy group can optimize lipophilicity and enhance binding affinity to biological targets.[2]
The unique electronic properties of the difluoroethoxy group, acting as a moderate electron-withdrawing substituent, provide a valuable tool for fine-tuning the electronic characteristics of aromatic systems. This guide will explore the synthesis, properties, and applications of this versatile building block in detail.
Historical Background and Discovery
The initial synthesis of aryl ethers containing polyfluoroalkyl groups can be traced back to the work of L. M. Yagupol'skii and his collaborators. In the 1960s, they reported the reaction of phenols with compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to produce aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. While this early work laid the foundation for accessing such compounds, the methods often required harsh reaction conditions and resulted in low yields.
A significant advancement in the synthesis of aryl α,α-difluoroethyl ethers was the development of methods utilizing the addition of phenols to 2-bromo-1,1-difluoroethene, followed by a subsequent hydrogenolysis step to remove the bromine atom. This approach offered a more efficient and milder alternative to the earlier, more aggressive fluorinating systems.
Physicochemical and Bioisosteric Properties of the Difluoroethoxy Group
The introduction of a difluoroethoxy group onto a benzene ring imparts a unique set of physicochemical properties. Understanding these properties is crucial for the rational design of molecules with desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Electronic Effects
The difluoroethoxy group is a moderately electron-withdrawing substituent. This is quantified by its Hammett substituent constants, which describe the inductive and resonance effects of a substituent on the reactivity of a benzene ring.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Inductive Effect (F) | Resonance Effect (R) |
| -OCHF₂ | 0.31 | 0.18 | 0.37 | -0.19 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[2]
The positive Hammett constants indicate the electron-withdrawing nature of the group, which can influence the pKa of nearby acidic or basic centers and affect ligand-receptor interactions.
Lipophilicity and pKa
Lipophilicity, often expressed as logP (the logarithm of the partition coefficient between octanol and water), is a critical parameter for drug absorption and distribution. The difluoroethoxy group generally increases lipophilicity compared to a hydroxyl group but can offer a more nuanced modulation compared to a trifluoromethoxy group.
The pKa of a molecule is also significantly influenced by the presence of a difluoroethoxy group. For example, the introduction of a difluoroethoxy group to a phenol is expected to decrease its pKa (making it more acidic) due to the electron-withdrawing nature of the substituent.
| Compound | Property | Value |
| 4-(Trifluoromethoxy)phenol | pKa | 9.30 (Predicted) |
| 4-(Trifluoromethyl)phenol | pKa | 8.675 (at 25°C) |
| 4-Cyanophenol | pKa | 7.95 |
Metabolic Stability
A key advantage of the difluoroethoxy group is its enhanced metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of drug candidates.[1] Studies on the metabolism of the α,α-difluoroethyl thioether motif, a close analogue, have shown that the sulfur is oxidized, but the difluoroalkyl group itself remains intact, indicating its hydrolytic stability.[5]
Synthetic Methodologies for Difluoroethoxy-Substituted Benzenes
Several synthetic strategies have been developed to introduce the difluoroethoxy group onto an aromatic ring. The choice of method often depends on the desired substitution pattern, the functional group tolerance of the substrate, and the availability of starting materials.
Nucleophilic Addition to Fluoroalkenes
A modern and efficient method for the synthesis of aryl α,α-difluoroethyl ethers involves the nucleophilic addition of a phenol to a fluoroalkene, such as 2-bromo-1,1-difluoroethene, followed by hydrogenolysis.
Caption: Overview of key synthetic routes to difluoroethoxy-substituted benzenes.
Applications in Drug Discovery and Development
The unique properties of the difluoroethoxy group make it an attractive substituent in the design of novel therapeutics. Its ability to enhance metabolic stability and modulate lipophilicity can address common challenges in drug development, such as poor pharmacokinetic profiles and off-target toxicity.
While specific blockbuster drugs containing the difluoroethoxy-benzene moiety are not yet prevalent, its presence in a growing number of patented compounds and preclinical candidates indicates its increasing importance. For instance, 2,3-difluoroethoxybenzene is recognized as a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). [2] Illustrative Signaling Pathway (Hypothetical)
Should a difluoroethoxy-substituted benzene be developed as, for example, a kinase inhibitor, its mechanism of action could be depicted as follows:
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a difluoroethoxy-benzene-containing drug.
Conclusion and Future Perspectives
Difluoroethoxy-substituted benzenes represent a valuable and increasingly utilized class of compounds in medicinal chemistry and materials science. Their discovery, rooted in the pioneering work of early fluorine chemists, has paved the way for the development of modern, efficient synthetic methodologies. The unique physicochemical properties conferred by the difluoroethoxy group, particularly its ability to enhance metabolic stability and fine-tune electronic and lipophilic characteristics, make it a powerful tool for the rational design of novel molecules. As our understanding of the subtle yet significant effects of fluorine substitution continues to grow, we can anticipate that the difluoroethoxy-benzene motif will feature more prominently in the next generation of pharmaceuticals and advanced materials. Further research into novel synthetic methods and a deeper exploration of the structure-activity relationships of these compounds will undoubtedly unlock new opportunities for innovation.
References
-
The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
- Pashko, M. O.; Yagupol'skii, Y. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. J. Org. Pharm. Chem.2024, 22 (4), 10-16.
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.
- Murphy, C. D.; O'Hagan, D. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein J. Org. Chem.2019, 15, 1546–1552.
-
PubChem. 4-Cyanophenol. Available at: [Link].
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]
- 4. p-Trifluoromethoxy phenol | 828-27-3 [chemicalbook.com]
- 5. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-3-(2,2-difluoroethoxy)benzene for the Synthesis of Novel Biaryl Scaffolds
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Bromo-3-(2,2-difluoroethoxy)benzene as a key building block in palladium-catalyzed Suzuki-Miyaura coupling reactions. The incorporation of the 2,2-difluoroethoxy moiety is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[2][3] This document offers a comprehensive overview, a detailed experimental protocol, and field-proven insights into the reaction's mechanistic underpinnings and practical execution.
Introduction: The Strategic Value of Fluorinated Biaryls
Biaryl motifs are ubiquitous structural cores in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides one of the most robust and versatile methods for their synthesis due to the stability, low toxicity, and commercial availability of the requisite organoboron reagents.[6][7]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] The 2,2-difluoroethoxy (-OCHF₂) group, in particular, offers a unique electronic signature and conformational profile. It acts as a bioisostere for other functional groups and can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The use of this compound allows for the direct installation of this valuable pharmacophore onto a diverse range of molecular scaffolds. The bromine atom serves as an excellent and reliable reactive "handle" for palladium-catalyzed cross-coupling reactions.[8][9]
This guide provides a validated protocol for coupling this substrate with various arylboronic acids, offering a reliable pathway to novel, fluorinated biaryl compounds poised for downstream applications in drug discovery and materials science.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[10] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a square-planar Pd(II) complex.[10][11] Aryl bromides are excellent substrates for this step, being more reactive than chlorides but more cost-effective than iodides.[10]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex, which facilitates the transfer.[6][11]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.
Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 equiv)
-
Solvent System: Toluene and Water (e.g., 4:1 or 5:1 v/v), degassed
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, reflux condenser, inert gas line (N₂ or Ar), TLC plates, standard glassware for workup and purification.
Step-by-Step Procedure
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Product Focus - Enamine [enamine.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. nobelprize.org [nobelprize.org]
- 8. nbinno.com [nbinno.com]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-(2,2-difluoroethoxy)benzene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The reaction's utility is underscored by its generally mild conditions and tolerance for a wide array of functional groups.[3]
This document provides a detailed experimental protocol and technical guidance for the Sonogashira coupling of 1-Bromo-3-(2,2-difluoroethoxy)benzene with terminal alkynes. The presence of the electron-withdrawing 2,2-difluoroethoxy group can influence the reactivity of the aryl bromide, making the optimization of reaction parameters crucial for achieving high yields and purity. These application notes are intended for researchers, scientists, and drug development professionals seeking to employ this specific substrate in their synthetic endeavors.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper.[1] While the precise mechanism can be complex and subject to reaction conditions, a generally accepted pathway is illustrated below.[1] The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, the copper(I) salt, and the amine base. A key transmetalation step, where the acetylide ligand is transferred from copper to the palladium(II) complex, is often considered rate-determining.[1] Subsequent reductive elimination from the palladium(II) center affords the desired arylalkyne product and regenerates the active palladium(0) catalyst, thus completing the cycle.
The reactivity of aryl halides in the Sonogashira coupling generally follows the order of I > Br > Cl > F. The electron-withdrawing nature of the 2,2-difluoroethoxy group in this compound is expected to enhance the rate of oxidative addition to the palladium(0) center.
Experimental Workflow and Protocol
The following is a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a representative terminal alkyne.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.02-0.05 eq).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask. The solvent and base can be added sequentially.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 50-65 °C. The optimal temperature may vary depending on the specific alkyne used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Aryl Bromide | 1.0 equivalent | Limiting reagent |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Palladium Catalyst | 2-5 mol% | Typical catalyst loading for efficient coupling.[1] |
| Copper(I) Co-catalyst | 2-5 mol% | Facilitates the formation of the copper acetylide intermediate. |
| Base | 2.0 - 7.0 equivalents | Neutralizes the HBr formed and facilitates deprotonation of the alkyne.[3] |
| Solvent | Anhydrous THF or DMF | Common aprotic solvents that solubilize the reactants. |
| Temperature | Room Temperature to 65 °C | Mild conditions are often sufficient; heating can accelerate the reaction.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the palladium(0) catalyst.[3] |
Visualization of Key Processes
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from [Link]
-
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. Retrieved from [Link]
-
NROChemistry. Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, March 15). ORGANIC CHEMISTRY. Retrieved from [Link]
Sources
1-Bromo-3-(2,2-difluoroethoxy)benzene as a precursor for active pharmaceutical ingredients (APIs)
Application Notes & Protocols
Topic: 1-Bromo-3-(2,2-difluoroethoxy)benzene as a Precursor for Active Pharmaceutical Ingredients (APIs)
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. This compound has emerged as a highly valuable building block in this endeavor. Its structure is elegantly functionalized for synthetic versatility: the aryl bromide serves as a robust handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the 2,2-difluoroethoxy group acts as a bioisostere of other functionalities, imparting desirable pharmacokinetic properties. This guide provides an in-depth analysis of the synthetic utility of this precursor, detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, and insights into the rationale behind the methodological choices for researchers in drug discovery and development.
Introduction: The Strategic Value of Fluorinated Building Blocks
Fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom.[1] The difluoromethoxy group (-OCF₂H) and its homolog, the 2,2-difluoroethoxy group (-OCH₂CF₂H), are of particular interest. They can significantly alter a molecule's electronic profile, improve its penetration of cell membranes, and block metabolic pathways, ultimately enhancing the efficacy and stability of an API.[1]
This compound is a bifunctional reagent designed for efficient integration into complex molecular architectures. The bromine atom at the meta-position provides a reactive site for transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental to constructing the core scaffolds of many modern drugs.[1][2] This allows for the precise, regioselective introduction of the difluoroethoxy-phenyl moiety into a target molecule.
Physicochemical & Safety Profile
A thorough understanding of the precursor's properties and handling requirements is paramount for safe and effective experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 958454-25-6 | |
| Molecular Formula | C₈H₇BrF₂O | [3] |
| Molecular Weight | 237.04 g/mol | Calculated |
| Appearance | Typically a liquid | General Knowledge |
| Boiling Point | Not widely reported | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | [3] |
Safety & Handling Precautions
As with related halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[4][5]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][6]
-
Handling: Avoid breathing fumes, mist, or vapors. Wash skin thoroughly after handling.[4]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]
-
Incompatibilities: Avoid strong oxidizing agents.[5]
Synthetic Utility & Reaction Landscape
The synthetic power of this compound lies in the reactivity of its carbon-bromine (C-Br) bond. This bond can be selectively activated, primarily by transition metal catalysts, to form new bonds without disturbing the robust difluoroethoxy group.
Diagram 1: Key synthetic transformations of this compound.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds, which is extensively used in API synthesis.[2][7] We will couple this compound with 4-methoxyphenylboronic acid as a model system.
Objective
To synthesize 3-(2,2-difluoroethoxy)-4'-methoxy-1,1'-biphenyl, demonstrating the utility of the title precursor in constructing biaryl scaffolds common in pharmaceutical agents.
Materials and Reagents
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 237.04 | 237 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Experimental Workflow
Diagram 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: Add this compound (237 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Rationale: Combining the solids first under an inert atmosphere protects the air- and moisture-sensitive palladium catalyst.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Rationale: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would inhibit or halt the catalytic cycle.
-
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (10 mL total). Degas this solvent mixture by bubbling argon through it for 20-30 minutes. Add the degassed solvent to the Schlenk flask via syringe.
-
Rationale: The base (K₂CO₃) requires water for dissolution and activation of the boronic acid. Dioxane is an excellent solvent for the organic reagents. Degassing removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously.
-
Rationale: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. Vigorous stirring is required to mix the biphasic system effectively.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The success of the protocol hinges on a well-understood palladium catalytic cycle. The electron-withdrawing nature of the 2,2-difluoroethoxy group can subtly influence the kinetics of the oxidative addition step.
Diagram 3: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.[8]
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group (4-methoxyphenyl) to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
Analytical Characterization of the Product
Validation of the final product's identity and purity is crucial.
Table 3: Expected Analytical Data for 3-(2,2-difluoroethoxy)-4'-methoxy-1,1'-biphenyl
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (approx. 6.8-7.6 ppm), methoxy singlet (-OCH₃, approx. 3.8 ppm), methylene triplet (-OCH₂-, approx. 4.2 ppm, J≈4 Hz), difluoromethyl triplet of triplets (-CHF₂, approx. 6.1 ppm, J≈54 Hz, 4 Hz). |
| ¹⁹F NMR | A doublet corresponding to the -CHF₂ group. |
| ¹³C NMR | Signals corresponding to 14 unique carbons (aromatic, methoxy, methylene, and difluoromethyl carbons). |
| Mass Spec (HRMS) | Calculated m/z for C₁₅H₁₄F₂O₂ [M+H]⁺ should match the observed value. |
| HPLC | A single major peak indicating high purity.[10] |
Conclusion
This compound stands out as a proficient and versatile precursor for the synthesis of complex, fluorine-containing molecules. Its well-defined reactivity at the C-Br bond allows for predictable and efficient incorporation into lead compounds via robust methodologies like palladium-catalyzed cross-coupling. The protocols and mechanistic rationale provided herein serve as a foundational guide for researchers aiming to leverage this building block to accelerate the development of next-generation active pharmaceutical ingredients.
References
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PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Retrieved from [Link].
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NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link].
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-3-(2,2-difluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorinated aryl halide, 1-bromo-3-(2,2-difluoroethoxy)benzene, is a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the difluoroethoxy group can significantly modulate the physicochemical properties of target molecules, such as lipophilicity and metabolic stability, making this scaffold highly attractive for the design of novel pharmaceuticals. The carbon-bromine bond serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry that facilitate the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly described in three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): In reactions like the Suzuki and Sonogashira couplings, an organometallic reagent transfers its organic group to the palladium(II) center. In the Heck reaction, an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron reagent.[3] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.
Application: Synthesis of Biaryl Compounds
A key application of the Suzuki coupling of this compound is the synthesis of substituted biphenyls, which are common motifs in pharmaceuticals. For example, the coupling with (3-aminophenyl)boronic acid yields 3'-(2,2-difluoroethoxy)-[1,1'-biphenyl]-3-amine, a valuable intermediate for further functionalization.
Representative Protocol: Synthesis of 3'-(2,2-difluoroethoxy)-[1,1'-biphenyl]-3-amine
This protocol is adapted from a similar synthesis of biphenylamines.[4]
Materials:
-
This compound
-
(3-Aminophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), (3-aminophenyl)boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenylamine.
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (3-Aminophenyl)boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 4-12 | 85-95 (expected) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95[2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 8 | >90[2] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes.
Application: Synthesis of Cinnamate Derivatives
The Heck reaction of this compound with acrylates, such as ethyl acrylate, provides a direct route to cinnamate derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Representative Protocol: Synthesis of Ethyl 3-(3-(2,2-difluoroethoxy)phenyl)acrylate
This protocol is based on general procedures for the Heck reaction of aryl bromides with ethyl acrylate.[1]
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) in DMF (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired cinnamate derivative.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 70-90 (expected) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 75-95[6] |
Table 2: Representative conditions for the Heck reaction of aryl bromides.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[7]
Application: Synthesis of Arylalkynes
The Sonogashira coupling of this compound with terminal alkynes, such as phenylacetylene, yields functionalized arylalkynes. These products are versatile intermediates in organic synthesis, finding applications in materials science and as precursors to heterocyclic compounds.
Representative Protocol: Synthesis of 1-(2,2-Difluoroethoxy)-3-(phenylethynyl)benzene
This protocol is adapted from a standard procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, gentle heating to 50-65 °C may be applied.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N (3.0) | THF | RT-65 | 80-95 (expected) |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH (2.0) | Toluene | 70 | >90[8] |
Table 3: Representative conditions for the Sonogashira coupling of aryl bromides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[2][9] This reaction has become a cornerstone for the synthesis of anilines and their derivatives.
Application: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination of this compound with various primary and secondary amines, such as piperidine, provides access to a wide range of N-aryl amine derivatives. These compounds are prevalent in pharmaceuticals and agrochemicals.
Representative Protocol: Synthesis of 1-(3-(2,2-difluoroethoxy)phenyl)piperidine
This protocol is based on general procedures for the Buchwald-Hartwig amination.[9]
Materials:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and piperidine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether, filter through Celite®, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
| Amine | Catalyst System (mol% Pd) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Piperidine | Pd₂(dba)₃ (1) / XPhos (2.4) | NaOtBu (1.4) | Toluene | 100 | 85-98 (expected) |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | >90[10] |
| Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | K₃PO₄ (2.0) | Dioxane | 110 | >90[11] |
Table 4: Representative conditions for Buchwald-Hartwig amination of aryl bromides.
Conclusion
This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this document for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide robust starting points for the synthesis of a diverse array of functionalized molecules. Researchers and drug development professionals can leverage these methodologies to accelerate the discovery and development of new chemical entities with potentially enhanced properties conferred by the difluoroethoxy moiety. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve optimal results for specific substrate combinations.
References
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ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zheng, M., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(11), 14067-14081. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Retrieved from [Link]
-
Fang, Y., et al. (2008). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2374. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Reddit. (2022). Phenylpiperidine synthesis. Retrieved from [Link]
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-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
-
PubMed Central. (2012). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]
-
Wikipedia. (2023). Ethyl acrylate. Retrieved from [Link]
-
PubMed Central. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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Synthetic Pathways to High-Value Derivatives from 1-Bromo-3-(2,2-difluoroethoxy)benzene: An Application Guide for Researchers
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 2,2-difluoroethoxy moiety, in particular, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capacity that can significantly enhance the therapeutic potential of drug candidates. 1-Bromo-3-(2,2-difluoroethoxy)benzene has emerged as a key building block for accessing a diverse array of complex molecules, leveraging the versatility of the aryl bromide for a range of powerful cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of key derivatives from this valuable intermediate, emphasizing the causal logic behind experimental choices to ensure reliable and reproducible outcomes.
Core Synthetic Transformations: A Practical Overview
The synthetic utility of this compound is primarily centered around the transformation of the carbon-bromine bond. This section details the application of several cornerstone palladium- and copper-catalyzed cross-coupling reactions, providing not only step-by-step protocols but also the underlying mechanistic principles that govern their success.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it a first-choice for many synthetic campaigns.[1][2]
Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, and base is critical for an efficient Suzuki-Miyaura coupling. The electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups, are often essential for promoting the oxidative addition of the aryl bromide to the palladium(0) center and facilitating the subsequent reductive elimination.[3] The choice of base is also crucial, as it activates the boronic acid for transmetalation.[3] Inorganic bases like potassium carbonate or cesium carbonate are commonly employed. The solvent system, often a mixture of an organic solvent and water, is necessary to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 3'-(2,2-difluoroethoxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of this compound with (4-cyanophenyl)boronic acid.
Materials:
-
This compound (1.0 equiv)
-
(4-Cyanophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-cyanophenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
| Reagent | Molar Equiv. | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| (4-Cyanophenyl)boronic acid | 1.2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 |
graph Suzuki_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Combine Reactants:\nthis compound\n(4-Cyanophenyl)boronic acid\nPd(dppf)Cl₂\nK₂CO₃"]; B [label="Inert Atmosphere:\nEvacuate & backfill with Argon"]; C [label="Add Solvent:\nDegassed Dioxane/Water"]; D [label="Reaction:\nHeat to 90°C for 12h"]; E [label="Workup:\nAqueous quench & extraction"]; F [label="Purification:\nColumn Chromatography"]; G [label="Product:\n3'-(2,2-difluoroethoxy)-\n[1,1'-biphenyl]-4-carbonitrile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[4] This reaction has become indispensable in pharmaceutical research for the preparation of compounds with improved pharmacokinetic properties.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and generate the active palladium-amido intermediate. Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent catalyst deactivation.
Experimental Protocol: Synthesis of N-Phenyl-3-(2,2-difluoroethoxy)aniline
This protocol outlines the coupling of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired N-aryl aniline.
| Amine | Molar Equiv. | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Aniline | 1.2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 |
graph Buchwald_Hartwig_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Combine Reagents (Inert Atm.):\nthis compound\nAniline\nPd₂(dba)₃, XPhos, NaO-t-Bu"]; B [label="Add Solvent:\nAnhydrous Toluene"]; C [label="Reaction:\nHeat to 100°C for 16h"]; D [label="Workup:\nAqueous quench & extraction"]; E [label="Purification:\nColumn Chromatography"]; F [label="Product:\nN-Phenyl-3-(2,2-difluoroethoxy)aniline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] The resulting aryl alkynes are versatile intermediates in organic synthesis.
Causality Behind Experimental Choices: The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst forms a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.
Experimental Protocol: Synthesis of 1-(2,2-Difluoroethoxy)-3-(phenylethynyl)benzene
This protocol details the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the desired product.
| Alkyne | Molar Equiv. | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | 1.5 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 8 |
graph Sonogashira_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="Combine Reagents (Inert Atm.):\nthis compound\nPd(PPh₃)₂Cl₂, CuI"]; B [label="Add Solvent & Base:\nAnhydrous THF, Et₃N"]; C [label="Add Alkyne:\nPhenylacetylene"]; D [label="Reaction:\nStir at RT for 8h"]; E [label="Workup:\nFiltration & extraction"]; F [label="Purification:\nColumn Chromatography"]; G [label="Product:\n1-(2,2-Difluoroethoxy)-3-\n(phenylethynyl)benzene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Sonogashira Coupling Workflow.
Advanced Synthetic Strategies
Beyond the workhorse cross-coupling reactions, other powerful transformations can be employed to further diversify the derivatives of this compound.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction provides a means to form a new carbon-carbon bond between an aryl halide and an alkene.[6] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Causality Behind Experimental Choices: The Heck reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor. A base is necessary to regenerate the active catalyst in the final step of the catalytic cycle. The choice of ligand can influence the regioselectivity of the alkene insertion.
General Protocol Considerations for Heck Reaction: A typical Heck reaction with this compound and an alkene (e.g., styrene or an acrylate) would involve a palladium source like Pd(OAc)₂, a phosphine ligand, a base such as triethylamine or potassium carbonate, and a polar aprotic solvent like DMF or NMP at elevated temperatures.[7][8]
Lithiation-Borylation: Access to Novel Boronic Esters
For more advanced applications, a lithiation-borylation sequence can be employed to convert the aryl bromide into a valuable boronic ester. This transformation proceeds via a lithium-halogen exchange followed by trapping of the resulting aryllithium with a borate ester. The newly formed boronic ester can then be used in subsequent Suzuki-Miyaura couplings to access a wider range of biaryl structures.
General Protocol Considerations for Lithiation-Borylation: This two-step process would typically involve the reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous etheral solvent like THF or diethyl ether. The resulting aryllithium species would then be quenched with a borate ester, such as triisopropyl borate or pinacolborane, followed by an acidic workup to afford the boronic acid or a basic workup to yield the boronate ester.[9]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of complex organic molecules. The protocols detailed in this guide provide a solid foundation for researchers to confidently employ this intermediate in their synthetic endeavors. By understanding the underlying principles of these powerful cross-coupling reactions, scientists can effectively troubleshoot and optimize conditions to achieve their desired synthetic targets, accelerating the pace of discovery in drug development and materials science.
References
-
Biol. Mol. Chem. 2025, 3, 131-145. (n.d.). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Retrieved from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). Retrieved from [Link]
-
HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017, February 28). Retrieved from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Heck reactions between bromobenzene and styrene catalyzed by Pd... - ResearchGate. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. (n.d.).
- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents. (n.d.).
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - NIH. (2024, February 28). Retrieved from [Link]
- The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 ' - Google Patents. (n.d.).
-
Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry - Sci-Hub. (n.d.). Retrieved from [Link]
- US20220380321A1 - Process for the preparation of biphenylamines - Google Patents. (n.d.).
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]
- EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents. (n.d.).
-
1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC - NIH. (n.d.). Retrieved from [Link]
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. (n.d.).
-
Application of the Lithiation-Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry - University of Bristol Research Portal. (n.d.). Retrieved from [Link]
- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents. (n.d.).
-
Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. (n.d.). Retrieved from [Link]
- CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone - Google Patents. (n.d.).
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.).
-
Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - MDPI. (2019, July 26). Retrieved from [Link]
-
Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines - NIH. (2024, April 20). Retrieved from [Link]
- Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents. (n.d.).
- WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents. (n.d.).
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents. (n.d.).
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Application Note & Protocol: Optimized Scale-Up Synthesis and Purification of 1-Bromo-3-(2,2-difluoroethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-(2,2-difluoroethoxy)benzene is a key building block in medicinal chemistry and materials science. Its structural motif is present in a variety of pharmacologically active compounds and advanced materials. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development and chemical manufacturing industries. This application note provides a detailed, optimized protocol for the gram-scale synthesis and subsequent purification of this compound, focusing on process robustness, safety, and high purity of the final product.
The synthetic strategy employed is the Williamson ether synthesis, a reliable and well-established method for forming ethers.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-bromophenol reacts with 1-chloro-2,2-difluoroethane to yield the desired product. Key to the success of this scale-up is the careful control of reaction parameters and a robust purification strategy to remove unreacted starting materials and byproducts.
I. Synthetic Strategy and Rationale
The chosen synthetic route is a modification of the classical Williamson ether synthesis. This approach is favored for its high yields and the ready availability of the starting materials.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is used to deprotonate the 3-bromophenol. It is a strong, non-nucleophilic base that irreversibly forms the sodium phenoxide, driving the reaction to completion. The byproduct, hydrogen gas, is easily removed from the reaction mixture.
-
Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) is chosen as the solvent. Its polar aprotic nature effectively solvates the sodium phenoxide, enhancing its nucleophilicity. Its high boiling point is also suitable for reactions requiring heating.
-
Electrophile: 1-Chloro-2,2-difluoroethane is the electrophile. While the corresponding bromo- or iodo-analogs would be more reactive, the chloro-derivative offers a good balance of reactivity, cost-effectiveness, and stability for scale-up operations.
-
Temperature Control: The initial deprotonation is performed at a low temperature (0 °C) to control the exothermic reaction and the evolution of hydrogen gas. The subsequent etherification is conducted at an elevated temperature to ensure a reasonable reaction rate.
II. Detailed Experimental Protocols
A. Scale-Up Synthesis of this compound
Materials and Equipment:
-
3-Bromophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Chloro-2,2-difluoroethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet with a bubbler
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]
-
2,2-Difluoroethanol (related compound): Highly flammable liquid and vapor. Causes skin and serious eye irritation.[5][6][7] Handle with care, avoiding heat, sparks, and open flames.[5][6][7] Ensure adequate ventilation.[6][7]
-
DMF: A potential reproductive toxin. Handle in a well-ventilated fume hood.
Step-by-Step Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, add 3-bromophenol (1 equivalent) to a three-neck round-bottom flask containing anhydrous DMF (5 mL per gram of 3-bromophenol).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure the reaction is well-ventilated and away from ignition sources.
-
Alkoxide Formation: After the addition of sodium hydride is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Etherification: Add 1-chloro-2,2-difluoroethane (1.5 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
B. Purification of this compound
For liquid or oily products at a larger scale, purification methods like crystallization are not feasible.[10] Distillation is a preferred method for purifying liquid products on a larger scale.[10]
Equipment:
-
Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Manometer
Step-by-Step Protocol:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Transfer the crude product to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask with stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The purity of the collected fractions should be assessed by GC-MS or NMR.
-
Product Isolation: Combine the pure fractions to yield the final product as a colorless oil.
III. Workflow and Data Presentation
Experimental Workflow Diagram:
Caption: Overall workflow for the synthesis and purification of this compound.
Expected Results:
| Parameter | Expected Value |
| Appearance | Colorless Oil |
| Molecular Formula | C₈H₇BrF₂O[11][12] |
| Molecular Weight | 237.04 g/mol [11] |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec (EI) | m/z = 236/238 (M⁺) |
IV. Conclusion
This application note provides a robust and scalable protocol for the synthesis and purification of this compound. The Williamson ether synthesis approach, coupled with a vacuum distillation purification strategy, offers a reliable method for obtaining high-purity material suitable for further applications in research and development. Adherence to the detailed safety precautions is crucial for the successful and safe execution of this procedure.
V. References
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from Waters Corporation website.
-
Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved from Cole-Parmer website.
-
Tokyo Chemical Industry UK Ltd. (n.d.). 2,2-Difluoroethanol. Retrieved from TCI Chemicals website.
-
PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Retrieved from PubChem website.
-
American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from ACS Publications website.
-
Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,2-Difluoroethanol. Retrieved from Fisher Scientific website.
-
National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from NIH website.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 2,2-Difluoroethanol. Retrieved from TCI Chemicals website.
-
BenchChem. (2025, November). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Retrieved from BenchChem website.
-
Allen, A. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from Allen website.
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from Cooperative Organic Chemistry Student Laboratory Manual website.
-
Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - 2,2-Difluoroethanol. Retrieved from Thermo Fisher Scientific website.
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from Reddit website.
-
askIITians. (n.d.). Purification of organic compounds. Retrieved from askIITians website.
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from Cambridge University Press website.
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from Master Organic Chemistry website.
-
American Chemical Society. (2026, January 19). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from ACS Publications website.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from Chemistry Steps website.
-
ResearchGate. (n.d.). Synthesis of alkyl aryl ethers. Retrieved from ResearchGate website.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia website.
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from YouTube website.
-
PubChem. (n.d.). 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene. Retrieved from PubChem website.
-
Sigma-Aldrich. (n.d.). 1-Bromo-3,4-difluoro-2-methoxybenzene. Retrieved from Sigma-Aldrich website.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website.
-
Google Patents. (n.d.). Method for purifying a bromine compound. Retrieved from Google Patents website.
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from YouTube website.
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from Organic Chemistry Portal website.
-
Labsolu. (n.d.). 1-Bromo-3-(2,2-difluoro-ethoxy)-benzene. Retrieved from Labsolu website.
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.
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use of 1-Bromo-3-(2,2-difluoroethoxy)benzene in the synthesis of advanced materials
An Application Guide to 1-Bromo-3-(2,2-difluoroethoxy)benzene in the Synthesis of Advanced Materials
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern materials science and medicinal chemistry, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical properties, leading to enhanced metabolic stability, improved binding affinity, and unique electronic characteristics. This compound stands out as a highly versatile and valuable building block. This molecule uniquely combines two key functional motifs: a bromine atom, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, and a 3-(2,2-difluoroethoxy) group. This fluorinated moiety is a powerful modulator of lipophilicity and electronic properties, making it an attractive substituent for designing novel pharmaceuticals, agrochemicals, and the functional components of advanced materials such as Organic Light-Emitting Diodes (OLEDs).[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of this compound. We will delve into the mechanistic basis and provide detailed, field-proven protocols for its use in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Physicochemical Properties of the Reagent
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1363381-61-7 | Internal Data |
| Molecular Formula | C₈H₇BrF₂O | [3] |
| Molecular Weight | 237.04 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Inferred |
| Boiling Point | Not specified | [3] |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Dioxane, THF) | [3] |
Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl structures, which form the backbone of numerous conjugated polymers, liquid crystals, and pharmaceutical agents.[4][5] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide. This compound is an excellent substrate for this transformation, allowing for the direct introduction of the difluoroethoxy-phenyl motif into complex molecular architectures.
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.[4] The choice of a palladium(0) source, a phosphine ligand, and a base is critical for efficiency. The base activates the boronic acid, forming a more nucleophilic boronate complex, which facilitates the key transmetalation step.[6] For substrates like our target, bulky, electron-rich phosphine ligands are often employed to promote the initial oxidative addition and the final, product-releasing reductive elimination step.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
SPhos (4 mol%, if using Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Standard inert atmosphere glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand (if applicable). Add this mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and are critical components of hole-transport and emissive layers in OLEDs.[11][12][13] This palladium-catalyzed reaction allows for the formation of C-N bonds under conditions far milder than classical methods like the Ullmann condensation.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] A key difference is the deprotonation of the amine by a strong, non-nucleophilic base (e.g., Sodium tert-butoxide), which is crucial for the formation of the palladium-amido intermediate. The choice of ligand is vital to prevent catalyst decomposition and to facilitate the final reductive elimination step, which can be challenging. Sterically hindered biarylphosphine ligands (e.g., XPhos, t-BuXPhos) have proven to be exceptionally effective.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for coupling this compound with primary or secondary amines.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos or t-BuXPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Standard inert atmosphere glassware
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube or vial.
-
Reagent Addition: Add this compound, the amine, and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (typically 6-24 hours, monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Synthetic Workflow: A Hypothetical Advanced Material Precursor
To illustrate the power of this compound, the following workflow outlines the synthesis of a hypothetical precursor for a blue OLED emitter, combining the two reactions discussed.
Caption: A potential synthetic workflow to build complex organic electronic materials.
This two-step sequence first uses a Suzuki coupling to attach a carbazole unit (a common building block in OLEDs) and could be followed by further functionalization and a Buchwald-Hartwig amination to add a diphenylamine group, another key component in hole-transport materials.[12][15]
Conclusion
This compound is a potent and versatile building block for the synthesis of advanced materials. Its unique electronic properties, conferred by the difluoroethoxy group, combined with the synthetic flexibility of the aryl bromide handle, make it an ideal starting material for complex molecular targets. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to construct the C-C and C-N bonds that are fundamental to the design of next-generation pharmaceuticals, agrochemicals, and organic electronics. The protocols and insights provided herein serve as a comprehensive guide for researchers to unlock the full potential of this valuable reagent.
References
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1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem. (URL: [Link])
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The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene | C14H11BrF2O - PubChem. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
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Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (URL: [Link])
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
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Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PubMed Central. (URL: [Link])
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Bromide conversions in C-C coupling reactions using... | Download Table - ResearchGate. (URL: [Link])
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(2,2-difluoroethoxy)benzene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar in modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] Traditional methods for forging these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination provided a milder, more general alternative, significantly expanding the synthetic chemist's toolkit.[1][4]
This guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a substrate of interest due to the presence of the electron-withdrawing difluoroethoxy group, which can influence the reactivity of the aryl bromide.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a palladium(II) intermediate.[5][7] This is often the rate-determining step of the reaction.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.[8]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol provides a starting point for the amination of this compound with a generic secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | --- |
| Secondary Amine (e.g., Morpholine) | Anhydrous | Commercially Available | Ensure dryness |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | --- |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Use from a freshly opened bottle or dried over molecular sieves |
| Diethyl Ether | ACS Grade | Commercially Available | For workup |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | For workup |
| Brine | --- | Prepared in-house | For workup |
| Anhydrous Magnesium Sulfate | --- | Commercially Available | For drying |
| Celite® | --- | Commercially Available | For filtration |
| Schlenk Flask | --- | --- | Oven-dried before use |
| Magnetic Stir Bar | --- | --- | Oven-dried before use |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
The use of a slight excess of ligand relative to the palladium source is common practice to ensure catalyst stability and activity.[8]
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) species is sensitive to oxygen.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol).
-
Add the secondary amine (1.2 mmol). A slight excess of the amine is often used to drive the reaction to completion.
-
Add anhydrous toluene (5 mL) via syringe. A variety of aprotic solvents can be used, with toluene and dioxane being common choices.[7]
-
-
Reaction Conditions:
-
Immerse the flask in a preheated oil bath at 100 °C.[9] The reaction temperature is a critical parameter and may require optimization.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Field-Proven Insights: The "Why" Behind the Protocol
-
Choice of Catalyst and Ligand: While various palladium sources can be used, Pd(OAc)₂ is a common and relatively inexpensive precatalyst.[7] The choice of ligand is critical for a successful Buchwald-Hartwig amination.[8] Xantphos, a bulky and electron-rich bisphosphine ligand, is often effective for coupling a wide range of substrates, including electron-deficient aryl bromides.[10][11] The bulky nature of the ligand promotes the reductive elimination step and prevents catalyst deactivation.[1]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[8] Sodium tert-butoxide is a commonly used base for this purpose.[7] However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate may be employed, although this might require higher reaction temperatures or longer reaction times.[2]
-
Substrate Considerations: The presence of the electron-withdrawing 2,2-difluoroethoxy group on the benzene ring can make the aryl bromide more susceptible to oxidative addition, potentially leading to a faster reaction. However, it can also increase the likelihood of side reactions. Careful monitoring of the reaction is therefore recommended.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents/solvent. | Use a fresh batch of catalyst and ligand. Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture.[12] |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen), catalyst decomposition. | Screen different ligands and bases. Lowering the reaction temperature may reduce side reactions.[12][13] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider using a more active catalyst system. |
| Difficulty in Purification | Co-elution of product with ligand or starting materials. | Optimize the chromatography conditions. Consider a different purification method, such as crystallization. |
Safety Precautions
-
Inert Atmosphere: Palladium catalysts and many phosphine ligands are air-sensitive. All manipulations should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.[3]
-
Reagent Handling: Sodium tert-butoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Solvent Hazards: Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.
-
General Safety: Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of aryl amines. The protocol provided herein for the amination of this compound serves as a robust starting point for researchers. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, scientists can effectively apply and troubleshoot this important transformation in their synthetic endeavors.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Powers, I. G., & Uyeda, C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 16-23. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wagaw, S., & Buchwald, S. L. (1996). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 118(51), 13109-13110. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., & Jamison, T. F. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. [Link]
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Application Notes and Protocols for Efficient C-C Bond Formation Using 1-Bromo-3-(2,2-difluoroethoxy)benzene
For correspondence:
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Synthesis
The construction of carbon-carbon (C-C) bonds is a fundamental pillar of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1] Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for their broad substrate scope and functional group tolerance.[2][3] These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
This application note focuses on 1-Bromo-3-(2,2-difluoroethoxy)benzene, a valuable fluorinated building block. The incorporation of fluorine-containing motifs, such as the 2,2-difluoroethoxy group, into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethoxy substituent is known to be moderately electron-withdrawing, a characteristic that significantly impacts the reactivity of the aryl bromide in cross-coupling reactions.[4] Specifically, the electron-withdrawing nature of this group is anticipated to facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2][5]
This guide provides a comprehensive framework for the selection of optimal catalyst systems and detailed, field-proven protocols for the efficient utilization of this compound in Suzuki-Miyaura and Heck cross-coupling reactions. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
PART 1: Catalyst System Selection for this compound
The success of a palladium-catalyzed cross-coupling reaction is critically dependent on the judicious selection of the palladium precursor and the ancillary ligand. The electronic and steric properties of the ligand play a pivotal role in modulating the reactivity and stability of the catalytic species throughout the catalytic cycle.
Rationale for Catalyst Selection:
Given that this compound is an electron-deficient aryl bromide, the oxidative addition step is generally favored.[5] Consequently, the subsequent steps of transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) and reductive elimination become crucial for an efficient catalytic turnover.
For Suzuki-Miyaura coupling , bulky and electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the reductive elimination step. For electron-deficient aryl bromides, ligands such as SPhos and XPhos, which are part of the Buchwald biaryl phosphine ligand family, are excellent candidates.[5]
For the Heck reaction , the choice of ligand can influence both the reactivity and regioselectivity of the olefin insertion. While traditional triphenylphosphine can be effective, more electron-rich and sterically demanding ligands, or N-heterocyclic carbenes (NHCs), can often lead to higher turnover numbers and accommodate a broader range of olefin coupling partners, especially with deactivated aryl bromides.[6][7]
The choice of palladium precursor is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, the use of pre-catalysts, which are air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) species in situ, can offer improved reproducibility and activity.
Below is a workflow diagram illustrating the decision-making process for catalyst selection for cross-coupling reactions with this compound.
Caption: Catalyst selection workflow for C-C coupling.
PART 2: Detailed Application Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of 3-(2,2-difluoroethoxy)-1,1'-biphenyl.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1940-63-2 | 237.04 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | 5 mL | - |
| Water (degassed) | 7732-18-5 | - | 1 mL | - |
Experimental Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (237 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 2 mL of anhydrous toluene.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the remaining anhydrous toluene (3 mL) and degassed water (1 mL) to the Schlenk tube.
-
Add the catalyst pre-mixture to the reaction mixture via syringe.
-
Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
This protocol describes the synthesis of n-butyl (E)-3-(3-(2,2-difluoroethoxy)phenyl)acrylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1940-63-2 | 237.04 | 1.0 | 1.0 |
| n-Butyl Acrylate | 141-32-2 | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.01 | 0.01 |
| Tri(tert-butyl)phosphine tetrafluoroborate | 131274-22-1 | 290.14 | 0.02 | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | 5 mL | - |
Experimental Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and tri(tert-butyl)phosphine tetrafluoroborate (5.8 mg, 0.02 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous DMF (2 mL) and stir for 10 minutes at room temperature to form the catalyst complex.
-
To this solution, add this compound (237 mg, 1.0 mmol), n-butyl acrylate (216 µL, 1.5 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Add the remaining anhydrous DMF (3 mL).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the trans-isomer as the major product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving reaction yield for the synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the technical support guide for the synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific fluoroalkoxylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
The synthesis of this compound is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by a phenoxide ion. In this case, the 3-bromophenoxide anion attacks a 2,2-difluoroethyl electrophile. While straightforward in theory, the introduction of fluorine atoms and the biphasic nature of some common protocols introduce specific challenges that require careful consideration.
Troubleshooting Guide: Enhancing Reaction Success
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Low yield is the most frequent challenge and can stem from several factors. The key is to systematically evaluate each component of your reaction system. The issue almost always lies in one of four areas: incomplete deprotonation, poor electrophile reactivity, suboptimal solvent choice, or inefficient mixing of reactants.
Potential Cause 1: Incomplete Deprotonation of 3-Bromophenol The reaction's success hinges on the quantitative formation of the 3-bromophenoxide nucleophile. Phenols typically have pKa values around 10, meaning a sufficiently strong base is required for complete deprotonation.[3]
-
Suggested Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can work, sodium hydride (NaH, 60% dispersion in mineral oil) is often more effective. NaH irreversibly deprotonates the phenol, driving the equilibrium fully to the phenoxide.
-
Causality: Weaker bases like hydroxides or carbonates exist in equilibrium with the phenol, leading to a lower effective concentration of the active nucleophile at any given moment. This slows the desired SN2 reaction, allowing side reactions to compete and lowering the overall yield.[3]
Potential Cause 2: Suboptimal Reaction Conditions & Solubility The 3-bromophenoxide salt is ionic, while the 2,2-difluoroethylating agent is organic. If these two reactants cannot interact effectively, the reaction rate will be slow. This is a classic problem in reactions involving two immiscible or poorly soluble phases.
-
Suggested Solution: Implement a phase-transfer catalyst (PTC). Tetrabutylammonium bromide (TBAB) or tetrabutylphosphonium bromide are excellent choices.[4][5] A PTC, typically a quaternary ammonium or phosphonium salt, carries the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the electrophile.[6][7] This dramatically accelerates the reaction rate.
-
Causality: The PTC functions by forming a lipophilic ion pair with the phenoxide, rendering it soluble in the organic solvent. This increases the frequency of collisions between the nucleophile and electrophile, directly boosting the reaction rate according to collision theory.[5]
Potential Cause 3: Poor Leaving Group on the Electrophile The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The reactivity order for common leaving groups is Triflate > Tosylate > I > Br > Cl.[3]
-
Suggested Solution: If you are using 1-chloro-2,2-difluoroethane or 1-bromo-2,2-difluoroethane, consider switching to a more reactive electrophile like 2,2-difluoroethyl triflate or 2,2-difluoroethyl tosylate. Alternatively, you can add a catalytic amount of sodium iodide (NaI) to your reaction. This performs an in situ Finkelstein reaction, converting the alkyl bromide or chloride to the more reactive alkyl iodide.[3]
-
Causality: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departing. Triflate and tosylate are exceptionally weak bases due to extensive resonance stabilization, making them excellent leaving groups.
Potential Cause 4: Competing Side Reactions (C-Alkylation) While O-alkylation is the desired pathway, phenoxides are ambident nucleophiles, meaning they can also react through the aromatic ring (C-alkylation), especially at the ortho and para positions.[1][8]
-
Suggested Solution: The choice of solvent can significantly influence the O- vs. C-alkylation ratio. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[8] These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the oxygen anion of the phenoxide relatively "naked" and highly nucleophilic, promoting the desired reaction.
-
Causality: Protic solvents can hydrogen-bond with the oxygen atom of the phenoxide, reducing its nucleophilicity and giving the carbon atoms of the ring a greater chance to react. Polar aprotic solvents enhance the reactivity of the oxygen nucleophile, ensuring it outcompetes the ring carbons.[1]
Q2: I am observing a significant amount of unreacted 3-bromophenol in my crude product. What should I do?
This indicates an incomplete reaction. Assuming you have addressed the potential causes from Q1, this issue can be resolved during the work-up phase.
-
Suggested Solution: During the aqueous work-up, wash the organic layer with a 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Causality: 3-bromophenol is acidic and will be deprotonated by the aqueous base to form the water-soluble sodium or potassium 3-bromophenoxide salt. This salt will partition into the aqueous layer, effectively removing the unreacted starting material from your organic product layer. The desired ether product, lacking an acidic proton, will remain in the organic phase.
Q3: The reaction seems to stall before reaching completion, even with extended reaction times. What could be the issue?
Reaction stalling often points to catalyst degradation or inhibition.
-
Suggested Solution: If using a phase-transfer catalyst, be mindful of "catalyst poisoning." Highly lipophilic leaving groups, such as tosylate or iodide, can sometimes form very tight ion pairs with the PTC cation. This ion pair is so stable that the catalyst is not efficiently regenerated, effectively removing it from the catalytic cycle.[6] If you suspect this, ensure your catalyst loading is adequate (typically 5-10 mol%) and that you are using the appropriate catalyst for your system. For instance, more lipophilic phosphonium salts can sometimes tolerate these conditions better than ammonium salts.[5]
-
Causality: The efficiency of a PTC relies on its ability to continuously cycle between the aqueous/solid and organic phases. If a byproduct forms an ion pair with the catalyst that is too soluble in the organic phase, the catalyst becomes sequestered and the transfer of new nucleophiles ceases.[6]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][9] The 3-bromophenoxide ion, acting as the nucleophile, performs a backside attack on the carbon atom of the 2,2-difluoroethyl group, displacing the leaving group (e.g., triflate, bromide) in a single, concerted step.
Caption: The catalytic cycle of a PTC.
Q3: How should I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a simple and effective method.
-
Mobile Phase (Eluent): A non-polar system like Hexanes:Ethyl Acetate (e.g., 9:1 or 4:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). 3-bromophenol and the product are both aromatic and will be UV-active.
-
Interpretation: 3-bromophenol is polar and will have a lower Rf value. The ether product is significantly less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to 3-bromophenol has disappeared. Gas Chromatography (GC) can also be used for more quantitative analysis. [10][11]
Q4: What is a standard work-up and purification procedure?
-
Quench: Cool the reaction mixture to room temperature and cautiously pour it into water.
-
Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x). [12][13]3. Wash: Combine the organic layers. Wash sequentially with 1M NaOH (to remove unreacted phenol), water, and finally brine (saturated NaCl solution) to aid in phase separation and remove residual water.
-
Dry: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify: The crude product can often be purified by silica gel column chromatography if necessary.
Experimental Protocols & Data
Optimized Protocol: Phase-Transfer Catalyzed Synthesis
This protocol is designed to maximize yield by incorporating a strong base and a phase-transfer catalyst.
Materials:
-
3-bromophenol (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
1-bromo-2,2-difluoroethane (1.2 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromophenol, toluene, and an aqueous solution of sodium hydroxide.
-
Add TBAB (10 mol%) to the biphasic mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add 1-bromo-2,2-difluoroethane to the reaction mixture over 30 minutes.
-
Maintain the temperature and stir vigorously for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and proceed with the standard work-up procedure described in the FAQ.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low yields.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Basic) | Condition B (Optimized) | Rationale for Optimization |
| Base | K₂CO₃ | NaOH (aq) / NaH | Ensures complete and irreversible formation of the nucleophile. [3] |
| Solvent | Acetone | Toluene / Water (biphasic) | Enables the use of an inorganic base and PTC system. |
| Catalyst | None | TBAB (10 mol%) | Facilitates transport of the nucleophile into the organic phase, accelerating the reaction. [4][5] |
| Electrophile | 1-bromo-2,2-difluoroethane | 1-bromo-2,2-difluoroethane | Maintained for comparison, but could be upgraded to a tosylate or triflate. |
| Temperature | 56 °C (Reflux) | 90 °C | Higher temperature increases reaction rate. |
| Typical Yield | 30-50% | >80% | The combination of a strong base, PTC, and adequate temperature overcomes the primary hurdles to high yield. |
References
-
Gupton, J. T., Coury, J., Moebus, M., & Idoux, J. P. (n.d.). Phase Transfer Catalyzed Fluoroalkoxylation of Haloaromatic and Haloheteroaromatic Systems. Synthetic Communications, 15(5), 431-436. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]
-
Organic Syntheses. (n.d.). Procedure for v101p0542. [Link]
-
AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [Link]
-
ADC Protac. (2025). How to Synthesize 1-Bromo-3-Methoxybenzene Easily? [Link]
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. [Link]
-
Mąkosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we? Acta Poloniae Pharmaceutica - Drug Research, 63(6), 461-468. [Link]
-
Royal Society of Chemistry. (n.d.). Perfluoroalkoxylation reaction via dual concurrent catalysis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Royal Society of Chemistry. (n.d.). Arylation of gem-Difluoroalkenes Using a Pd/Cu Co-Catalytic System that Avoids β-Fluoride Elimination. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-nitrobenzene. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. [Link]
-
ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]
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- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
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- 12. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 13. How to Synthesize 1-Bromo-3-Methoxybenzene Easily? [webmedicalblog.com]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-(2,2-difluoroethoxy)benzene. As a moderately electron-deficient aryl bromide, this substrate presents unique challenges and opportunities in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document will provide a structured, question-and-answer-based approach to resolving common experimental failures, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in cross-coupling reactions?
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is largely dictated by the ease of the oxidative addition step, which is the initial insertion of the palladium(0) catalyst into the carbon-bromine bond.[1][2] The 2,2-difluoroethoxy group is moderately electron-withdrawing, which can influence the reactivity. This electron-withdrawing nature can make the aryl bromide more susceptible to oxidative addition compared to electron-rich aryl bromides.[3] However, it is less reactive than aryl iodides.[4][5]
Q2: Are there any known incompatibilities of the 2,2-difluoroethoxy group with common cross-coupling reagents?
The 2,2-difluoroethoxy group is generally stable under most cross-coupling conditions. However, strongly basic or nucleophilic conditions at high temperatures could potentially lead to side reactions, though this is not commonly reported. It is always prudent to screen reaction conditions and monitor for any unexpected byproducts.
Q3: How should I purify this compound before use?
Ensuring the purity of your starting materials is critical for the success of any cross-coupling reaction.[4] If you suspect impurities in your this compound, it can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Alternatively, distillation under reduced pressure may be an option if the compound is thermally stable.
Troubleshooting Guide: Common Problems and Solutions
This section is organized by common experimental observations. For each issue, potential causes are discussed, followed by actionable troubleshooting steps.
Problem 1: No or Low Conversion of Starting Material
This is one of the most frequent issues in cross-coupling reactions. A systematic approach is necessary to identify the root cause.
Q: My reaction shows little to no consumption of this compound. What are the likely causes?
A: The primary suspects for a complete reaction failure are issues with the catalyst, reagents, or reaction setup.
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[1][6] Improper handling or storage of the palladium precatalyst or ligands can lead to deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[4][7]
-
Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid in Suzuki coupling) or impurities in solvents and bases can poison the catalyst.[1][6] Boronic acids, for instance, can undergo protodeboronation if exposed to moisture.[1][6]
-
Inadequate Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[6] Insufficient degassing of solvents and failure to maintain a positive pressure of an inert gas (argon or nitrogen) are common pitfalls.
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, base, or ligand may not be suitable for this specific substrate combination. For aryl bromides, heating is often required to facilitate oxidative addition.[4][8]
Caption: A logical workflow for troubleshooting failed reactions.
-
Catalyst System Verification:
-
Use a fresh batch of palladium precatalyst and ligand.
-
If using a Pd(0) source like Pd(PPh₃)₄, be extra cautious as it's sensitive to air.[9] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[9]
-
For challenging couplings, consider using pre-formed, air-stable precatalysts that readily generate the active catalyst.[9]
-
-
Reagent Quality Control:
-
For Suzuki reactions, use a fresh bottle of boronic acid or consider using a more stable boronic ester derivative (e.g., pinacol ester).[1][6]
-
Ensure all solvents are anhydrous and, if using ethers like THF or dioxane, free of peroxides.[1][6][10]
-
Bases should be finely powdered and dry to ensure reproducibility.[6]
-
-
Reaction Setup and Execution:
-
Thoroughly degas all solvents by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Assemble the reaction under a positive pressure of argon or nitrogen.
-
-
Systematic Re-optimization: If the above steps do not yield improvement, a systematic screening of reaction parameters is warranted.
| Parameter | Initial Recommendation for this compound | Alternatives for Screening | Rationale |
| Catalyst/Ligand | Pd(dppf)Cl₂ (2-5 mol%) | Buchwald ligands (e.g., XPhos, SPhos), Pd₂(dba)₃ with a ligand | The difluoroethoxy group is electron-withdrawing, but the bromide is less reactive than iodide. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition step.[5][11] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equiv.) | K₃PO₄, NaOt-Bu (for Buchwald-Hartwig) | The choice of base is often empirical. Carbonates are a good starting point for Suzuki and Sonogashira, while stronger bases are needed for Buchwald-Hartwig amination.[12][13] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (for Suzuki) | Toluene, THF, DMF (anhydrous) | Solvent choice affects solubility and the stability of the catalytic species. Ethereal and aromatic solvents are common.[10][12] |
| Temperature | 80-100 °C | Increase to 120 °C (in a sealed tube if necessary) | Aryl bromides often require elevated temperatures for efficient reaction.[4][12] |
Problem 2: Formation of Significant Byproducts
Even when the starting material is consumed, the desired product may not be the major component of the reaction mixture.
Q: I am observing significant byproduct formation. How can I identify and mitigate these side reactions?
A: Common side reactions in cross-coupling include homocoupling, dehalogenation, and protodeboronation (in Suzuki reactions).
-
Homocoupling: This results in the formation of a biaryl from two molecules of the aryl bromide or dimerization of the coupling partner. In Sonogashira coupling, alkyne homocoupling (Glaser coupling) is a common issue, often promoted by the copper co-catalyst.[9]
-
Dehalogenation (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom, leading to the formation of 1-(2,2-difluoroethoxy)benzene. This can be caused by trace amounts of water or other proton sources in the reaction mixture.[6]
-
Protodeboronation (Suzuki specific): The boronic acid reacts with a proton source, leading to the formation of an arene instead of participating in the cross-coupling.[1][6]
Caption: Troubleshooting common byproduct formations.
-
To Reduce Homocoupling:
-
To Prevent Dehalogenation:
-
Rigorously dry all solvents and reagents.
-
Ensure the reaction is performed under a strictly inert atmosphere to prevent moisture ingress.
-
-
To Minimize Protodeboronation (Suzuki):
Specific Guidance for Different Reaction Types
Suzuki-Miyaura Coupling
-
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[15]
-
Key Considerations:
Buchwald-Hartwig Amination
-
Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[16]
-
Key Considerations:
-
Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, DavePhos).[12][17] These ligands promote the reductive elimination step.[5]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12] Weaker bases like K₃PO₄ can sometimes be used with more active catalyst systems.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential.[10][12]
-
Sonogashira Coupling
-
Catalytic Cycle:
Caption: The catalytic cycle of the Sonogashira reaction.[4]
-
Key Considerations:
-
Copper Co-catalyst: While traditional protocols use a copper(I) salt (e.g., CuI), this can lead to alkyne homocoupling (Glaser coupling).[4][9]
-
Copper-Free Conditions: To avoid homocoupling, copper-free conditions are often preferred.[4][9] This usually requires a more active palladium/ligand system and may necessitate higher temperatures.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a solvent.[4]
-
References
- Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Benchchem. (2025). The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Nallasivam, J. L., & Engle, K. M. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(12), 2658–2669.
- Benchchem. (2025). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates. Benchchem.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society.
- Singh, U. P., & Singh, D. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 4(77), 40751-40783.
- Benchchem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Benchchem. (2025). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide. Benchchem.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2018). Screening of different bases for Suzuki coupling. ResearchGate.
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-bromo-3-nitrobenzene. Benchchem.
Sources
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- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. reddit.com [reddit.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important fluorinated building block. The primary synthetic route discussed involves the O-alkylation of 3-bromophenol with a 2,2-difluoroethylating agent, a variation of the Williamson ether synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the Williamson ether synthesis step, which is critical for forming the desired difluoroethoxy ether linkage.
Q1: My reaction is showing low or no conversion of the 3-bromophenol starting material. What are the likely causes and solutions?
A1: Low conversion is a frequent issue that typically points to three main areas: incomplete deprotonation of the phenol, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The Williamson ether synthesis proceeds via an SN2 reaction between the phenoxide nucleophile and an alkyl halide.[1][2] The phenol starting material (pKa ≈ 10) must be fully deprotonated to form the much more nucleophilic phenoxide ion.
-
Troubleshooting:
-
Insufficient Base Strength: Weaker bases like potassium carbonate (K₂CO₃) may not achieve complete deprotonation, especially in less polar solvents.[3] Consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF.[1][4]
-
Moisture Contamination: Hydride bases react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will consume the base and prevent phenoxide formation.
-
-
-
Low Reactivity of the Alkylating Agent: The electrophile must contain a good leaving group.
-
Troubleshooting: The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[4] If you are using 1-chloro-2,2-difluoroethane, consider switching to 1-bromo-2,2-difluoroethane. For maximum reactivity, 2,2-difluoroethyl tosylate or mesylate can be used, as sulfonate esters are excellent leaving groups.[1]
-
-
Suboptimal Temperature or Time: The reaction may be kinetically slow.
-
Troubleshooting: Increase the reaction temperature. Many Williamson ether syntheses require heating to reflux to proceed at a reasonable rate.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.
-
Q2: My TLC analysis shows multiple product spots, and the final yield is low after purification. What side reactions could be occurring?
A2: The primary side reaction of concern is the E2 elimination of the alkyl halide, especially if conditions are not optimized for the desired SN2 pathway.[1] Additionally, with polyfunctional molecules, other reactive sites could be involved.
-
Elimination (E2) Reaction: While less common with primary alkyl halides like 2,2-difluoroethyl bromide, elimination can be promoted by excessively high temperatures or the use of sterically hindered bases. The product of elimination would be 1,1-difluoroethene.
-
Troubleshooting:
-
Temperature Control: Avoid unnecessarily high temperatures. Increase the temperature gradually while monitoring for product formation versus byproduct formation.
-
Base Selection: Use a non-hindered base. Sodium hydride is an excellent choice as the hydride ion is small.[1]
-
-
-
Solvent Effects: The choice of solvent can dramatically influence the selectivity and rate of the reaction.[5]
Q3: I want to avoid using hazardous solvents like DMF and strong bases like NaH. Is there a "greener" or milder alternative for this synthesis?
A3: Yes, Phase-Transfer Catalysis (PTC) is an excellent and highly effective alternative that allows the reaction to proceed under milder conditions, often with weaker bases and in less hazardous solvents.[7][8]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved.[9][10] This circumvents the need for a single-phase system with polar aprotic solvents.
-
Advantages:
-
Implementation: The reaction can be run as a biphasic system (e.g., toluene and aqueous NaOH) with 1-5 mol% of the PTC. This approach is highly scalable and common in industrial applications.[9][11]
Q4: The workup and purification are proving difficult. How can I effectively isolate the pure product?
A4: A robust workup and purification strategy is essential. The main impurities to remove are unreacted 3-bromophenol, the alkylating agent, and inorganic salts.
-
Workup Procedure:
-
Quench: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. If NaH was used, cautiously quench the excess hydride with a few drops of ethanol or isopropanol before adding water.
-
Aqueous Wash: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water to remove inorganic salts.
-
Base Wash: To remove unreacted 3-bromophenol, perform an extraction with a dilute aqueous base, such as 5% NaOH solution.[3] The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product remains in the organic layer.
-
Brine Wash & Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Column Chromatography: This is the most common method for achieving high purity. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar product will elute before the more polar 3-bromophenol starting material.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.
-
Part 2: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis using Phase-Transfer Catalysis (Recommended)
This method is preferred for its mild conditions, safety, and scalability.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq.), toluene (5 mL per 1 g of phenol), 1-bromo-2,2-difluoroethane (1.2 eq.), and tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) (3.0 eq.).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The efficiency of a PTC reaction depends on maximizing the interfacial surface area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Classical Williamson Ether Synthesis using Sodium Hydride
This is a traditional method effective for small-scale synthesis when anhydrous conditions can be strictly maintained.
-
Reagent Setup: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve 3-bromophenol (1.0 eq.) in anhydrous DMF (4 mL per 1 g of phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.[12]
-
Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C. Slowly add 1-bromo-2,2-difluoroethane (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.
-
Workup & Purification: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Protocol 1: Phase-Transfer Catalysis | Protocol 2: Classical NaH Method |
| Base | NaOH (aq. solution) | NaH (anhydrous) |
| Solvent | Toluene | Anhydrous DMF/THF |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | None |
| Temperature | 80-90 °C | 60-70 °C |
| Safety | Safer base and solvent | Requires strict anhydrous conditions; NaH is highly flammable |
| Scalability | Highly scalable | Better for smaller, lab-scale synthesis |
Part 3: Visualization & Workflow Diagrams
Diagram 1: Overall Synthetic Pathway
Caption: Logic diagram for choosing the optimal synthesis method.
References
-
Gupton, J. T., Coury, J., Moebus, M., & Idoux, J. P. (1985). Phase Transfer Catalyzed Fluoroalkoxylation of Haloaromatic and Haloheteroaromatic Systems. Synthetic Communications, 15(5), 431-439. [Link]
-
Williamson Ether Synthesis Lab Procedure. University of Colorado Boulder. [Link]
-
Surana, V. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
University of Richmond. (n.d.). Williamson Ether Synthesis. Student Handout: Organic Chemistry. [Link]
-
University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCI Department of Chemistry. [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol. Revision Note. [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Video. [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Reagent Guides. [Link]
-
AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Proceedings. [Link]
-
Clark, J. (n.d.). Ring reactions of phenol. Chemguide. [Link]
-
Duan, H. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Slostowski, C., et al. (2017). An alkyl aryl ether bond formation reaction between phenols and primary and secondary alcohols with PhenoFluor. Angewandte Chemie International Edition. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. resolve.cambridge.org [resolve.cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the Technical Support Center for the purification of 1-Bromo-3-(2,2-difluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount for the success of subsequent synthetic steps, impacting reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and overall process efficiency. This guide provides a comprehensive overview of robust purification techniques, addresses common challenges, and offers practical, field-proven solutions.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of crude this compound is largely dependent on its synthetic route. Two common synthetic pathways are the Williamson ether synthesis and electrophilic bromination.
Potential Impurities from Williamson Ether Synthesis:
This method typically involves the reaction of 3-bromophenol with a 2,2-difluoroethylating agent.
-
Unreacted 3-bromophenol: A polar impurity that can be readily removed.
-
Unreacted 2,2-difluoroethylating agent and its byproducts: The nature of these impurities depends on the specific reagent used.
-
Poly-etherified byproducts: Though less common, these can arise under certain reaction conditions.
Potential Impurities from Electrophilic Bromination:
This route involves the bromination of 3-(2,2-difluoroethoxy)benzene.
-
Unreacted 3-(2,2-difluoroethoxy)benzene: A less polar impurity.
-
Regioisomers (ortho- and para-isomers): 2-Bromo- and 4-Bromo-3-(2,2-difluoroethoxy)benzene are common byproducts due to the directing effects of the ether group. These are often the most challenging impurities to separate due to their similar physical properties to the desired meta-isomer.
-
Poly-brominated species: Di- and tri-brominated products can form, especially with excess brominating agent.
Purification Strategy Workflow
The choice of purification strategy depends on the nature and quantity of the impurities present. A general workflow for purifying crude this compound is outlined below.
Caption: General purification workflow for this compound.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Liquid-Liquid Extraction
Q1: What is the best solvent system for an initial work-up of the crude reaction mixture?
A1: For a crude product from either synthetic route, a good starting point is to dissolve the material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and wash with water. This compound, being a halogenated aromatic ether, is expected to have low solubility in water but good solubility in a range of organic solvents.[1][2]
-
To remove acidic impurities (e.g., unreacted 3-bromophenol): Wash the organic layer with a dilute aqueous base such as 5% sodium bicarbonate or 1M sodium hydroxide solution. The acidic phenol will be deprotonated to its corresponding phenoxide salt, which is soluble in the aqueous layer and can be separated.
-
To remove basic impurities: Wash with a dilute aqueous acid like 1M hydrochloric acid.
-
Final Wash: A wash with brine (saturated aqueous sodium chloride solution) is recommended to remove residual water from the organic layer before drying.
Q2: I'm observing an emulsion during liquid-liquid extraction. How can I resolve this?
A2: Emulsions are common when dealing with complex mixtures. Here are several strategies to break an emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine: Add a small amount of brine. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method.
-
Solvent Addition: Adding a small amount of a different organic solvent, such as diethyl ether, can sometimes disrupt the emulsion.
Fractional Distillation
Q1: At what pressure should I perform the distillation of this compound?
A1: The reported atmospheric boiling point is 232.5 ± 40.0 °C. Distilling at this high temperature can risk thermal decomposition. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. A vacuum of 10-20 mmHg is a good starting point. Under vacuum, the boiling point will be significantly lower, preserving the integrity of the compound.
Q2: My distillation is proceeding very slowly, and the temperature is fluctuating.
A2: This can be due to several factors:
-
Inadequate Heating: Ensure the heating mantle is appropriately sized for the distillation flask and is providing even heating. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Poor Vacuum: Check for leaks in your distillation setup. Ensure all joints are properly sealed with vacuum grease.
-
Insufficient Insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss to the surroundings.
-
Bumping: If the liquid is "bumping" (boiling unevenly), it can cause temperature fluctuations. Ensure adequate stirring or fresh boiling chips.
Q3: How can I effectively separate regioisomers by distillation?
A3: Separating regioisomers (ortho, meta, para) by distillation is challenging due to their often very similar boiling points. A highly efficient fractional distillation column (e.g., a Vigreux or packed column) is necessary. A slow and steady distillation rate is crucial to allow for the establishment of a proper temperature gradient in the column, which is essential for good separation. Monitor the fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.
Column Chromatography
Q1: What stationary and mobile phases are recommended for the column chromatography of this compound?
A1: Silica gel is the most common and effective stationary phase for this type of compound. Given the polarity of the ether and the halogen substituents, a non-polar to moderately polar mobile phase will be effective.
-
Initial Solvent Screening: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate.
-
Eluent Polarity:
-
For separating less polar impurities like unreacted 3-(2,2-difluoroethoxy)benzene or poly-brominated species, a low polarity eluent (e.g., 2-5% ethyl acetate in hexanes) should be sufficient.
-
To elute your desired product, you will likely need to increase the polarity (e.g., 5-15% ethyl acetate in hexanes).
-
More polar impurities like unreacted 3-bromophenol will require a more polar eluent to elute from the column.
-
-
Alternative Solvents: A mixture of dichloromethane and hexanes can also be effective.
Q2: My compounds are not separating well on the column, showing overlapping peaks.
A2: Poor separation can be due to several reasons:
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and poor resolution.
-
Overloading the Column: Do not load too much crude material onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
-
Inappropriate Solvent System: If the Rf values of your compounds on TLC are too close, you will not achieve good separation on the column. Try a different solvent system to improve the separation factor. A shallower gradient or isocratic elution with the optimal solvent mixture may be necessary.
-
Flow Rate: A slower flow rate generally provides better resolution.
Q3: The desired product is not eluting from the column.
A3: This indicates that the mobile phase is not polar enough to displace your compound from the silica gel. Gradually increase the polarity of your eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Recrystallization
Q1: Can this compound be purified by recrystallization?
A1: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, if the crude product can be induced to solidify (e.g., at low temperatures or if it is a low-melting solid), recrystallization can be a powerful purification technique. For many fluorinated aromatic compounds, a mixed solvent system is often effective.[3][4][5]
Q2: What solvent systems are suitable for the recrystallization of similar compounds?
A2: The principle of "like dissolves like" is a good starting point. You are looking for a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Single Solvent Systems: Alcohols like ethanol or isopropanol can be good choices.
-
Mixed Solvent Systems: A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, allow the solution to cool slowly. Good solvent pairs to try include:
-
Dichloromethane/Hexanes
-
Ethyl acetate/Hexanes
-
Toluene/Hexanes
-
Q3: My compound is "oiling out" instead of crystallizing.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is cooled too rapidly.
-
The concentration of impurities is too high.
To remedy this, try reheating the solution to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool much more slowly. Seeding the solution with a small crystal of the pure compound (if available) can also promote crystallization.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. Once the temperature stabilizes at the boiling point of the desired product, collect the main fraction in a separate receiving flask.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
-
Analysis: Analyze the collected fractions for purity using GC or HPLC.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) or use the predetermined isocratic solvent system.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution of compounds using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂O | - |
| Molecular Weight | 237.04 g/mol | - |
| Physical Form | Liquid | Vendor Data |
| Boiling Point | 232.5 ± 40.0 °C at 760 mmHg | Vendor Data |
References
- Solubility of 1-Bromo-4-Fluoro-Benzene. (n.d.). Solubility of Things.
- Technical Guide: Solubility of m-Bromofluorobenzene-d4 in Methanol. (2025). BenchChem.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystalliz
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
Sources
identification and characterization of byproducts in 1-Bromo-3-(2,2-difluoroethoxy)benzene synthesis
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene. This valuable intermediate is typically synthesized via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1] However, like any chemical transformation, this reaction is not without its potential challenges, including the formation of byproducts that can complicate purification and impact yield and purity.
This guide provides a comprehensive resource in a question-and-answer format to troubleshoot common issues and facilitate the identification and characterization of potential byproducts. The insights provided are grounded in established reaction mechanisms and analytical principles to ensure scientific integrity and practical utility in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 3-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic 2,2-difluoroethyl species.
The mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] A base, such as potassium carbonate or sodium hydride, is used to deprotonate the weakly acidic hydroxyl group of 3-bromophenol, creating a more potent nucleophile, the 3-bromophenoxide anion. This anion then attacks the carbon atom of the 2,2-difluoroethylating agent, displacing a leaving group (e.g., tosylate, mesylate, or halide) to form the desired ether linkage.
Q2: I am observing a lower than expected yield. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Deprotonation of 3-Bromophenol: The basicity of the chosen base is crucial. If the base is not strong enough to completely deprotonate the phenol, the concentration of the reactive phenoxide will be low, leading to a sluggish or incomplete reaction.
-
Poor Quality of Starting Materials: Impurities in the 3-bromophenol or the 2,2-difluoroethylating agent can interfere with the reaction. For instance, the presence of water can quench the base and hinder phenoxide formation.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions.
-
Competing Side Reactions: The formation of byproducts through alternative reaction pathways, such as C-alkylation or elimination reactions, can consume the starting materials and reduce the yield of the desired product.
Q3: What are the most likely byproducts in the synthesis of this compound?
A3: While a definitive list of byproducts is highly dependent on the specific reaction conditions, several potential impurities can be anticipated based on the Williamson ether synthesis mechanism and the reactivity of the starting materials:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of residual 3-bromophenol and the 2,2-difluoroethylating agent in the crude product mixture.
-
C-Alkylation Products: The 3-bromophenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some degree of C-alkylation at the ortho and para positions to the hydroxyl group can occur, leading to the formation of isomeric (2,2-difluoroethyl)-3-bromophenols.
-
Products of Elimination Reactions: If the 2,2-difluoroethylating agent has a leaving group on a carbon with adjacent protons, a competing E2 elimination reaction can occur, especially with sterically hindered or strong, non-nucleophilic bases at elevated temperatures. This would lead to the formation of 1,1-difluoroethene.
-
Dibrominated Byproducts: If the starting 3-bromophenol contains dibromophenol impurities, these can also undergo etherification to yield dibrominated difluoroethoxybenzene derivatives.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of 3-bromophenol.2. Inactive 2,2-difluoroethylating agent.3. Presence of moisture in reagents or solvent. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled.2. Verify the quality and purity of the 2,2-difluoroethylating agent. Consider using a more reactive derivative (e.g., a tosylate or triflate).3. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Presence of Multiple Spots on TLC/Peaks in GC-MS Close to the Product | 1. Formation of C-alkylation isomers.2. Presence of isomeric impurities in the starting 3-bromophenol. | 1. Optimize reaction conditions to favor O-alkylation (e.g., use a polar aprotic solvent like DMF or acetonitrile).2. Analyze the starting 3-bromophenol for isomeric purity by GC-MS or HPLC. Purify if necessary. |
| Low Mass Balance After Work-up | 1. Product is partially soluble in the aqueous phase.2. Volatility of the product leading to loss during solvent removal. | 1. Perform multiple extractions with a suitable organic solvent. A back-extraction of the combined aqueous layers can also be beneficial.2. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
| Observation of a Gaseous Byproduct | 1. E2 elimination of the 2,2-difluoroethylating agent. | 1. Use a less sterically hindered base.2. Lower the reaction temperature and extend the reaction time. |
Byproduct Identification and Characterization Workflow
A systematic approach is essential for the unambiguous identification of byproducts. The following workflow outlines the key steps and analytical techniques.
Sources
stability and degradation pathways of 1-Bromo-3-(2,2-difluoroethoxy)benzene
An In-depth Technical Guide to the Stability and Degradation of 1-Bromo-3-(2,2-difluoroethoxy)benzene
This technical support guide provides a comprehensive overview of the stability and potential degradation pathways of this compound. Designed for researchers, scientists, and professionals in drug development, this document addresses common experimental challenges through a practical, question-and-answer format. The insights provided are based on fundamental principles of organic chemistry and data from analogous aryl halide and fluoroalkoxybenzene structures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on the typical handling of aryl halides and ether-containing compounds, this compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture ingress and potential photo-oxidation. Long-term storage at refrigerated temperatures (2-8°C) is advisable.
Q2: What are the primary functional groups that dictate the reactivity and stability of this molecule?
The molecule's stability is governed by three key features:
-
Aryl Bromide: The Carbon-Bromine (C-Br) bond on the benzene ring is susceptible to cleavage, particularly under photolytic conditions or in the presence of transition metal catalysts, which can lead to debromination.[1][2]
-
Difluoroethoxy Ether: The ether linkage (-O-CH₂CF₂H) is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The electron-withdrawing nature of the two fluorine atoms on the adjacent carbon can influence the ether's reactivity compared to a simple ethoxy group.
-
Aromatic Ring: The benzene ring itself is highly stable but can undergo electrophilic aromatic substitution.[3] The existing substituents—bromo and difluoroethoxy groups—are both deactivating and direct incoming electrophiles to specific positions, which can be a source of side products in synthetic applications.[4][5]
Q3: Is this compound sensitive to light?
Yes, aryl halides as a class are known to be photosensitive.[6] Exposure to UV or even strong visible light can induce homolytic cleavage of the C-Br bond, generating an aryl radical.[2] This can lead to debromination or the formation of other radical-derived impurities. Therefore, all experiments and storage should be conducted with protection from light.
Q4: What solvents are compatible with this compound?
This compound is expected to be soluble in a wide range of common organic solvents, such as dichloromethane (DCM), ethyl acetate, acetone, acetonitrile (ACN), and tetrahydrofuran (THF). It is expected to have very low solubility in water. For long-term storage in solution, aprotic solvents are preferable to minimize the risk of hydrolysis.
Troubleshooting Guide for Experimental Challenges
This section addresses specific issues that may arise during reactions or analysis involving this compound.
Q5: I am observing a significant amount of a debrominated impurity, 1-(2,2-difluoroethoxy)benzene, in my reaction mixture. What is the likely cause?
The formation of a debrominated product is a classic indicator of C-Br bond cleavage. There are two primary pathways that could be responsible:
-
Photodegradation: As discussed in the FAQ, exposure to ambient or UV light can initiate a radical chain reaction leading to dehalogenation.[7] This is especially prevalent in the presence of a hydrogen donor solvent like methanol or isopropanol.
-
Catalytic Dehalogenation: If your reaction involves a transition metal catalyst (e.g., Palladium, Copper), reductive dehalogenation can be a significant side reaction, particularly if there are reducing agents or hydrogen sources present in the reaction mixture.
Troubleshooting Steps:
-
Exclude Light: Repeat the experiment in a flask wrapped in aluminum foil or in a laboratory with amber lighting.
-
Solvent Choice: If possible, use aprotic solvents that are poor hydrogen donors.
-
Degas Solvents: Remove dissolved oxygen, which can participate in radical reactions, by sparging your solvents with nitrogen or argon.
-
Optimize Catalytic Conditions: If using a metal catalyst, screen different ligands or additives that may suppress the dehalogenation pathway.
Q6: My analytical results (HPLC/GC) show a peak that corresponds to 3-bromophenol. How could this impurity have formed?
The presence of 3-bromophenol indicates the cleavage of the ether bond. While generally stable, this bond can break under specific conditions:
-
Acid-Catalyzed Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl or H₂SO₄) can protonate the ether oxygen, making the benzylic carbon susceptible to nucleophilic attack by water or other nucleophiles, leading to cleavage.
-
Base-Mediated Cleavage: While less common for aryl ethers, very strong bases at high temperatures could potentially mediate cleavage, although this is less likely than acid hydrolysis.
-
Thermal Decomposition: At elevated temperatures (typically >400°C for similar aryl ethers), homolytic cleavage of the C-O ether bond can occur, generating a phenoxy radical which can then abstract a hydrogen atom to form phenol.[8]
Troubleshooting Steps:
-
Control pH: Ensure your reaction and workup conditions are not strongly acidic. If an acidic step is necessary, perform it at the lowest possible temperature and for the shortest duration.
-
Limit Temperature: Avoid excessive heating during reactions or distillations. If high temperatures are required, consider if the reaction can be performed under milder, catalyzed conditions.
-
Forced Degradation Study: To confirm susceptibility, perform a controlled experiment by subjecting the compound to acidic, basic, and thermal stress conditions and monitor for the formation of 3-bromophenol. (See Protocol below).
Proposed Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the chemical principles discussed.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols & Data
Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and determine the compound's stability profile.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).
-
Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 100 µg/mL. This is the time-zero/unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Heat at 80°C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute to 10 mL with 50:50 ACN:Water.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Heat at 80°C for 4 hours.
-
Cool, neutralize with 1N HCl, and dilute to 10 mL with 50:50 ACN:Water.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to 10 mL with 50:50 ACN:Water.
-
-
Photolytic Degradation:
-
Place 10 mL of the 100 µg/mL solution (from step 2) in a clear quartz vial.
-
Expose to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
-
Thermal Degradation (Solution):
-
Heat 10 mL of the 100 µg/mL solution at 80°C for 24 hours, protected from light.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a gradient of water and acetonitrile). Use a mass spectrometer (LC-MS) to identify the mass of any new impurity peaks.[9][10]
Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
Expected Stability Profile (Summary)
The following table summarizes the expected stability of this compound under various conditions, based on the known reactivity of its constituent functional groups.
| Stress Condition | Expected Stability | Potential Major Degradants | Underlying Principle |
| Acidic (1N HCl, 80°C) | Potentially Unstable | 3-Bromophenol | Acid-catalyzed ether hydrolysis. |
| Basic (1N NaOH, 80°C) | Likely Stable | Minor degradation, if any | Aryl ethers are generally resistant to base hydrolysis. |
| Oxidative (3% H₂O₂) | Likely Stable | Minor oxidation products | The aromatic ring is deactivated and generally resistant to oxidation. |
| Photolytic (UV/Vis) | Unstable | 1-(2,2-Difluoroethoxy)benzene | Homolytic cleavage of the C-Br bond.[1][2][6][7] |
| Thermal (80°C, solution) | Likely Stable | None expected | Significant thermal decomposition typically requires much higher temperatures.[8][11] |
References
-
Li, Y., & Xiang, J. (2025). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr). Advanced Science. Available at: [Link]
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Pinhey, J. T. (n.d.). Photodehalogenation of aryl halides. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. ATSDR. Available at: [Link]
-
LibreTexts Chemistry. (2023). Substitution Reactions of Benzene Derivatives. Available at: [Link]
-
William Reusch. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Benzene. NCBI Bookshelf. Available at: [Link]
-
Wünneman, M., et al. (2001). Thermal destruction of benzene. Chemosphere. Available at: [Link]
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- 10. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thermal destruction of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Commercial 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the technical support center for the purification of 1-Bromo-3-(2,2-difluoroethoxy)benzene (CAS 958454-25-6). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The following question-and-answer-style guide provides troubleshooting tips and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial-grade this compound?
A1: Understanding potential impurities is the first step toward effective purification. The most common synthetic route to this compound is the Williamson ether synthesis, reacting 3-bromophenol with a 2,2-difluoroethylating agent (like 2,2-difluoroethyl tosylate or halide) in the presence of a base.[1] Based on this, the likely impurities are:
-
Unreacted Starting Materials: The most common impurity is residual 3-bromophenol due to incomplete reaction.
-
Reagents & Byproducts: Inorganic salts (e.g., K₂CO₃, Na₂CO₃, KBr, NaBr) from the base and leaving group, and residual high-boiling solvents (e.g., DMF, DMSO) used in the synthesis.[2]
-
Related Structural Impurities:
-
Isomeric Bromophenols: If the 3-bromophenol starting material was not pure, isomeric products could form.
-
Debrominated Product: 1-(2,2-Difluoroethoxy)benzene, formed if debromination occurs under certain reaction conditions.
-
Side-Reaction Products: Small amounts of products from side reactions, which can be difficult to predict without knowing the exact synthetic conditions.
-
| Impurity Type | Common Examples | Primary Removal Strategy |
| Acidic Starting Material | 3-Bromophenol | Dilute Base Wash (e.g., 1M NaOH) |
| Inorganic Salts | KBr, K₂CO₃, NaBr | Aqueous Workup (Water Wash) |
| High-Boiling Solvents | DMF, DMSO | Extractive Workup / Vacuum Transfer |
| Structural Isomers | Isomeric Bromo-ethers | Column Chromatography |
| Non-volatile Organics | Polymeric byproducts | Vacuum Distillation |
Q2: How can I reliably assess the purity of my sample before and after purification?
A2: A multi-technique approach is essential for a comprehensive purity assessment. No single method tells the whole story.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for structural confirmation and identifying organic impurities.[3] For example, the broad phenolic -OH proton of residual 3-bromophenol is often easily identifiable in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile and semi-volatile impurities.[4] It can effectively separate the desired product from starting materials and many organic byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis (e.g., determining purity as a percentage area).[5] For halogenated aromatic compounds, reversed-phase columns (C18) are common, but phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity and better resolution for closely related isomers.[6]
Q3: My crude material contains both organic and inorganic residues. What is the best initial cleanup step?
A3: An extractive workup is the most effective first step to remove inorganic salts and highly polar, water-soluble impurities. If your material is dissolved in a high-boiling solvent like DMF, it is often best to first dilute heavily with a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) before washing.
The most critical part of this initial workup is a wash with a dilute aqueous base (e.g., 1M NaOH or 5% K₂CO₃ solution). This step is specifically designed to remove acidic impurities, most notably the unreacted 3-bromophenol.
Causality: 3-Bromophenol is a weak acid. In the presence of a base like sodium hydroxide, it is deprotonated to form sodium 3-bromophenoxide. This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ether product remains in the organic layer.[7][8] This allows for a clean separation.
Q4: After an initial workup, my material is still only ~97% pure. Should I use vacuum distillation or column chromatography for the final purification?
A4: The choice depends on the nature of the remaining impurities and the scale of your work. This compound is a liquid with a high boiling point (est. 232.5 °C at 760 mmHg), making both methods viable.[9]
The Core Logic:
-
Vacuum Distillation separates compounds based on differences in boiling point (volatility) . It is excellent for removing non-volatile impurities (like baseline material or salts you failed to remove) or impurities with a significantly different boiling point.[10][11]
-
Flash Column Chromatography separates compounds based on differences in polarity .[12] It is the superior method for removing impurities with very similar boiling points but different polarities, such as structural isomers.
| Method | Typical Purity | Expected Recovery | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 98-99.5% | ~85-95% | Fast, excellent for large scales, effectively removes non-volatile residues. | Requires specialized glassware; potential for thermal degradation if not controlled; ineffective for separating isomers.[13][14] |
| Flash Chromatography | >99.5% | ~80-95% | High resolution for closely related impurities (isomers); ambient temperature operation. | More time-consuming; requires significant solvent volumes; less economical for very large scales.[15] |
Troubleshooting Guides & Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal if your main impurities are non-volatile or have boiling points that differ by more than 25 °C from the product.
Causality: By reducing the pressure in the system, the boiling point of the compound is significantly lowered.[16] This allows the liquid to vaporize at a temperature that avoids thermal decomposition, which can occur at its atmospheric boiling point of ~232 °C.[9][11]
Step-by-Step Methodology:
-
System Setup: Assemble a vacuum distillation apparatus. This includes a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap in between. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Add the crude this compound to the distilling flask (do not fill more than 2/3 full). Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Initiating Vacuum: Begin stirring and slowly open the system to the vacuum pump. The pressure should drop steadily. Monitor for any excessive bumping.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distilling flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions (forerun).
-
As the temperature stabilizes at the boiling point of your product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature and pressure. A stable boiling point indicates a pure fraction is being collected.
-
-
Shutdown: Once the majority of the product has distilled, stop heating and allow the system to cool completely before slowly re-introducing air to the apparatus. Never re-pressurize a hot system.
-
Analysis: Analyze the purified fraction by GC-MS or NMR to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for removing impurities with similar polarity to your product, such as isomers.
Causality: This technique exploits the differential adsorption of compounds onto a polar stationary phase (silica gel). Non-polar compounds have a weaker interaction with the silica and are eluted more quickly by a non-polar mobile phase. More polar compounds interact more strongly and require a more polar mobile phase to be eluted.[17] this compound is a moderately polar compound.[12]
Step-by-Step Methodology:
-
Solvent System Selection (TLC):
-
First, determine an appropriate eluent system using Thin Layer Chromatography (TLC).
-
A good starting point for moderately polar aromatic compounds is a mixture of Hexanes and Ethyl Acetate (EtOAc).[18]
-
Spot the crude material on a TLC plate and elute with different solvent ratios (e.g., 95:5, 90:10, 80:20 Hexanes:EtOAc).
-
The ideal system will give your desired product an Rf value of approximately 0.2-0.35, with clear separation from impurities.[15]
-
-
Column Packing:
-
Select an appropriately sized flash column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel, typically as a slurry in the least polar component of your eluent system (e.g., Hexanes). Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent mixture).
-
Alternatively, for better resolution, perform a "dry load": dissolve the product in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the flow.
-
Start with a less polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute your compound.
-
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Spot fractions onto TLC plates to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified liquid product.
References
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
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American Elements. This compound Product Page. [Link]
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abcr GmbH. This compound Product Page. [Link]
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Utah Tech University. Williamson Ether Synthesis Lab Manual. [Link]
-
Quick Company. “Process For The Preparation Of Fluorinated Aromatic Compounds”. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Chegg. Williamson ether synthesis of 1-methoxy-4-propoxybenzene. [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
-
Lechler, Inc. What is Vacuum Distillation & How Does it Work?[Link]
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Wikipedia. Organofluorine chemistry. [Link]
-
SlideShare. Vacuum distillation. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Chemsigma. 1-Bromo-3-(2,2-difluoro-ethoxy)-benzene Product Page. [Link]
-
BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]
-
PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. [Link]
-
PubMed Central. (2025). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. [Link]
-
The Aeronautyx. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]
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MDPI. Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. [Link]
-
Busch Vacuum Solutions. Vacuum Distillation. [Link]
-
IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]
-
University of California, Santa Barbara. Handling and Removing Peroxides. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Google Patents.
-
Edubirdie. Williamson Ether Synthesis Lab 3. [Link]
-
PubChem. 3-Bromophenol. [Link]
- Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]
-
Chemical Reviews. THE CLEAVAGE OF ETHERS'. [Link]
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Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) concerning the workup procedures for chemical reactions that utilize 1-Bromo-3-(2,2-difluoroethoxy)benzene. Our goal is to equip you with the necessary expertise to navigate the complexities of your experimental work and ensure the integrity of your results.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the difluoroethoxy group can impart unique physicochemical properties to the final molecule, such as altered metabolic stability and lipophilicity. However, the unique structural features of this compound can also present challenges during the reaction workup and purification phases. This guide is designed to address these specific challenges directly.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What are the primary safety concerns when handling this compound and its reaction mixtures?
A: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4] During workup, be aware that reactions may generate hazardous byproducts. For instance, quenching reactions involving strong bases can be exothermic. Always add quenching agents slowly and with cooling.
Q2: I'm performing a Suzuki coupling reaction with this compound and I'm having trouble with low yields. What could be the issue?
A: Low yields in Suzuki couplings can stem from several factors.[5] One common issue is the quality and activity of the palladium catalyst.[6][7] Ensure your catalyst is fresh and handled under an inert atmosphere. Another critical factor is the choice of base and solvent system; for challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be more effective than sodium or potassium carbonate.[5][8] Additionally, ensure that your reaction is adequately degassed to prevent oxygen from deactivating the catalyst.[9]
Q3: During the extractive workup of my reaction, I'm observing a persistent emulsion. How can I break it?
A: Emulsion formation is a frequent challenge, especially when dealing with fluorinated compounds which can have surfactant-like properties. Here are several strategies to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.[10]
-
Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can help to break up the emulsion by removing particulate matter that may be stabilizing it.[10]
-
Solvent Modification: Adding a small amount of a different solvent, such as methanol or ethanol, can alter the polarity of the system and disrupt the emulsion.[10]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[10]
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common issues encountered during the workup of reactions involving this compound.
Scenario 1: Incomplete Reaction or Presence of Starting Material After Workup
Problem: After performing the workup and initial analysis (e.g., TLC, LC-MS), a significant amount of unreacted this compound is observed.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity (for cross-coupling reactions) | Use a fresh batch of palladium catalyst and ensure rigorous inert atmosphere techniques. Consider using a pre-catalyst for more reliable activation.[11] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress closely by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[5] |
| Improper Base or Solvent Choice | The choice of base and solvent is critical. For Suzuki reactions, consider screening different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems (e.g., dioxane/water, toluene/water).[5][6] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like sodium tert-butoxide are often required.[12] |
| Poor Solubility of Reagents | If reactants have poor solubility, the reaction may be slow. Consider using a co-solvent to improve solubility or switching to a solvent in which all components are more soluble.[8] |
Scenario 2: Difficulty in Removing Palladium Catalyst Residues
Problem: The isolated product is contaminated with residual palladium, which can be problematic for downstream applications, especially in pharmaceutical development.
Solutions:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite to remove the bulk of the palladium catalyst.[13]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonium chloride or thiourea can help to complex and remove residual palladium.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can effectively adsorb residual palladium. Be mindful that this may also lead to some loss of the desired product.
-
Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers can be highly effective for removing trace amounts of palladium.
Scenario 3: Formation of Unexpected Byproducts
Problem: Analysis of the crude reaction mixture reveals the presence of significant and unexpected byproducts.
Possible Byproducts & Mitigation Strategies:
-
Homocoupling of Boronic Acids (in Suzuki Reactions): This can occur if the reaction conditions are not optimal. Ensure proper degassing and consider using a different palladium catalyst or ligand system.[5]
-
Dehalogenation: The bromo group can sometimes be reductively cleaved. This can be minimized by ensuring an inert atmosphere and using high-purity reagents.
-
Hydrolysis of Functional Groups: If your molecule contains sensitive functional groups (e.g., esters, amides), be mindful of the pH during aqueous workup. Use mild acidic or basic washes as needed to avoid hydrolysis.[8]
Experimental Protocols: Standard Workup Procedures
Below are detailed, step-by-step protocols for the workup of two common reaction types involving this compound.
Protocol 1: Workup for a Suzuki Coupling Reaction
This protocol assumes the reaction was carried out in a solvent system like dioxane/water with a palladium catalyst and a carbonate base.
-
Cooling and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts. Wash the filter cake with additional organic solvent.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate solution (if the reaction was run under acidic conditions or to remove any acidic impurities)
-
Brine (1 x volume of the organic layer) to aid in phase separation and remove residual water.[10]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Workup for a Buchwald-Hartwig Amination Reaction
This protocol is for a typical Buchwald-Hartwig amination using a palladium catalyst, a phosphine ligand, and a strong base like sodium tert-butoxide in an anhydrous solvent like toluene or dioxane.
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Caution: This can be exothermic.
-
Filtration: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.[13]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel chromatography.
Visualization of Workflows
General Workup Workflow
Caption: A generalized workflow for the workup and purification of reactions.
Troubleshooting Logic for Low Yield in Cross-Coupling
Caption: A decision tree for troubleshooting low product yields in cross-coupling reactions.
References
- 1-Bromo-3-(difluoromethyl)benzene Safety Data Sheet. (n.d.). Synquest Labs.
- Essential Safety and Operational Guide for 1-Bromo-3,5-difluorobenzene-d3. (n.d.). Benchchem.
- 1 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- 138526-69-9_GPS_1-bromo-3,4,5-trifluorobenzene (CL-4: PUBLIC). (2021). Aarti Industries.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved January 19, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved January 19, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Work-up Procedures for Reactions of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.
Sources
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- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Homocoupling of 1-Bromo-3-(2,2-difluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for minimizing the formation of the homocoupled biaryl byproduct, 3,3'-bis(2,2-difluoroethoxy)biphenyl, during cross-coupling reactions involving 1-Bromo-3-(2,2-difluoroethoxy)benzene.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling, often referred to as an Ullmann-type side reaction, is the undesired dimerization of two molecules of the starting aryl halide—in this case, this compound—to form a symmetrical biaryl.[1] This side reaction competes with the desired heterocoupling (the reaction with your intended coupling partner), leading to reduced yield of the target molecule and a more complex purification process due to the formation of the 3,3'-bis(2,2-difluoroethoxy)biphenyl byproduct. The substrate, this compound, can be susceptible to this side reaction under certain palladium- or copper-catalyzed conditions.[2][3]
Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed reactions?
A2: In palladium-catalyzed cycles (like Suzuki, Buchwald-Hartwig, etc.), several pathways can lead to homocoupling. A key contributor is the presence of palladium(II) species and oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the organometallic coupling partner (e.g., boronic acid in a Suzuki reaction).[4] Another pathway involves the reaction between two organopalladium(II) intermediates (Ar-Pd(II)-X), which can disproportionate or undergo a series of steps to reductively eliminate the Ar-Ar homocoupled product.[3] Minimizing the concentration of Pd(II) and rigorously excluding oxygen are therefore critical control strategies.[5]
Q3: How does the electronic nature of this compound influence homocoupling?
A3: The 3-(2,2-difluoroethoxy) group imparts a mixed electronic effect. The ether oxygen is electron-donating through resonance, making the aromatic ring relatively electron-rich. Electron-rich aryl halides can sometimes be challenging substrates, as a slow oxidative addition step can lead to catalyst deactivation or favor side reactions.[6] Conversely, the two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. This balance requires careful optimization of reaction conditions to favor the desired cross-coupling pathway.
Part 2: Troubleshooting Guide & Optimization Strategies
This section provides actionable solutions to common problems encountered during cross-coupling reactions with this compound.
Issue 1: Significant formation of the homocoupled byproduct is observed in a Suzuki-Miyaura coupling.
This is the most common challenge. The troubleshooting strategy involves a multi-faceted approach focusing on the catalyst system and reaction environment.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Solutions:
-
Strictly Anaerobic Conditions: Oxygen is a primary culprit in promoting homocoupling.[7]
-
Action: Thoroughly degas all solvents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Ensure the reaction vessel is completely purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.
-
-
Catalyst Choice (Pd(0) vs. Pd(II)): The active catalyst is a Pd(0) species.[8] If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), its reduction to Pd(0) must be efficient and complete. Incomplete reduction leaves residual Pd(II), which can facilitate homocoupling.
-
Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, if using a Pd(II) source, ensure conditions promote its reduction. Sometimes, adding a small amount of a mild reducing agent can help, though this requires careful optimization.[5]
-
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[9] For challenging couplings, bulky, electron-rich phosphine ligands are often superior.
-
Base and Temperature Optimization: The choice of base and reaction temperature significantly impacts the relative rates of cross-coupling versus homocoupling.[12]
-
Action: Strong bases at high temperatures can sometimes accelerate side reactions. If using a strong base like NaOH or Cs₂CO₃, consider switching to a milder base such as K₃PO₄ or K₂CO₃. Concurrently, attempt to lower the reaction temperature. Low-temperature protocols, sometimes even at room temperature, have been developed and can significantly suppress byproduct formation.[7][13]
-
Issue 2: My Buchwald-Hartwig amination is giving the homocoupled biaryl instead of the desired C-N coupled product.
While the primary side reaction in Buchwald-Hartwig amination is often hydrodehalogenation (replacement of -Br with -H), homocoupling can still occur.[14]
Solutions:
-
Ligand Choice is Critical: The mechanism of C-N coupling is sensitive to the ligand used.[15] The use of bulky, electron-rich dialkylbiaryl phosphine ligands is standard for this reaction and is effective at preventing side reactions.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are most common. Using a weaker base may not be sufficient to deprotonate the amine for the catalytic cycle to proceed efficiently.
-
Avoid Aryl Iodides if Possible: While the general reactivity trend for halides is I > Br > Cl, aryl iodides can sometimes be problematic in Buchwald-Hartwig reactions, as the generated iodide ion can act as a catalyst inhibitor.[16] Your substrate is an aryl bromide, which is generally optimal for this transformation.
Part 3: Recommended Protocols & Comparative Data
Comparative Table of Suzuki-Miyaura Coupling Conditions
The following table summarizes recommended starting conditions for minimizing homocoupling with this compound.
| Parameter | Condition A (Classic) | Condition B (Optimized for Suppression) | Rationale for Condition B |
| Palladium Source | Pd(PPh₃)₄ (2 mol%) | G3-XPhos Precatalyst (1-2 mol%) | Uses a stable Pd(II) precatalyst with a built-in bulky ligand that rapidly generates the active monoligated Pd(0) species, promoting efficient coupling. |
| Ligand | (None additional) | (None additional) | The precatalyst contains the optimal ligand. |
| Base | Na₂CO₃ (2 M aq. solution), 3 eq. | K₃PO₄ (powder), 2-3 eq. | A weaker, solid base can reduce the rate of side reactions compared to strong aqueous bases.[12] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | 2-MeTHF or CPME | Ethereal solvents can improve solubility and performance. Crucially, they must be rigorously degassed. |
| Temperature | 80-100 °C | 50-70 °C (or even RT) | Lower temperatures significantly disfavor the homocoupling pathway relative to the desired cross-coupling.[17] |
General Protocol for Optimized Suzuki-Miyaura Coupling
This is a starting point and may require further optimization.
-
Vessel Preparation: To a flame-dried Schlenk flask, add the boronic acid partner (1.2 eq.) and K₃PO₄ (2.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent & Catalyst: Add degassed 2-MeTHF via syringe. Add the G3-XPhos precatalyst (0.02 eq.) under a positive flow of argon.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS to check for the consumption of starting material and the formation of both the desired product and the homocoupled byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Competing Pathways
The desired catalytic cycle must outcompete the homocoupling pathway.
Caption: Competing catalytic cycles in a Suzuki reaction.
Part 4: Analytical Methods for Quantification
Accurate quantification of the desired product versus the homocoupled byproduct is essential for reaction optimization.
Q4: How can I accurately quantify the ratio of my desired product to the homocoupled byproduct?
A4: The primary methods are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[18]
-
GC-MS/LC-MS: These are excellent for rapid, qualitative assessment of reaction progress. By analyzing a crude reaction aliquot, you can determine the relative peak areas of your starting material, desired product, and the homocoupled byproduct. This provides a good estimate of the reaction's success.
-
qNMR: For precise quantification, ¹H NMR or ¹⁹F NMR spectroscopy is the gold standard. By integrating well-resolved peaks corresponding to the product and the byproduct against a known internal standard, you can calculate the exact yield and purity.[18] Given your substrate contains a -OCF₂H group, ¹⁹F NMR can be a particularly clean and sensitive method for quantification.
Analytical Protocol: Quantification by ¹H NMR
-
Take a precise volume (e.g., 50 µL) of the crude reaction mixture.
-
Dilute with a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) whose peaks do not overlap with your compounds of interest.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (d1) to ensure accurate integration.
-
Integrate a unique peak for the desired product, a unique peak for the homocoupled byproduct, and a peak for the internal standard.
-
Calculate the molar ratio and thus the yield of each component.
References
-
Buchwald–Hartwig amination . In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Cross-coupling reaction . In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis . (2010). Nobel Prize Outreach AB. [Link]
-
Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]
-
Palladium catalyzed couplings . (2020). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Ullmann condensation . In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature . (2020). Chemistry – A European Journal. [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction . (2002). Chemical Reviews. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . (2021). MDPI. [Link]
-
Ullmann Reaction . BYJU'S. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions . (2021). RSC Advances. [Link]
-
Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position . (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit . (2024). MDPI. [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols . (2007). The Journal of Organic Chemistry. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures . (2018). Organometallics. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . (2019). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides . (1997). Journal of the American Chemical Society. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . (2005). Organic Process Research & Development. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Reactivity: An In-Depth Analysis of 1-Bromo-3-(2,2-difluoroethoxy)benzene
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds via palladium-catalyzed cross-coupling reactions is a cornerstone of molecular design. The choice of the bromoarene substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a comparative analysis of 1-Bromo-3-(2,2-difluoroethoxy)benzene , a contemporary building block, evaluating its reactivity profile against a spectrum of classical bromoarenes. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of its performance, grounded in mechanistic principles and supported by actionable experimental data.
The Fundamentals of Bromoarene Reactivity in Cross-Coupling
The efficacy of a bromoarene in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling is predominantly governed by the kinetics of the rate-determining step: the oxidative addition of the aryl bromide to a low-valent palladium(0) complex.[1][2][3] This single organometallic event is profoundly influenced by the electronic and steric environment surrounding the carbon-bromine (C-Br) bond.
Key Factors Influencing Oxidative Addition:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than a carbon-chlorine (C-Cl) bond, making bromoarenes generally more reactive than their chloro-analogs under standard conditions.[2] The general reactivity trend for aryl halides is C-I > C-Br > C-Cl, correlating inversely with their BDEs.[3][4][5]
-
Electronic Effects: Electron-withdrawing groups (EWGs) attached to the aromatic ring decrease the electron density of the C-Br bond. This polarization renders the carbon atom more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst, thereby accelerating the rate of oxidative addition.[6][7][8][9] Conversely, electron-donating groups (EDGs) can retard this step.[10]
-
Steric Hindrance: Bulky substituents positioned ortho to the bromine atom can sterically impede the approach of the palladium catalyst, significantly slowing the reaction rate.[11][12] Overcoming this challenge often necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald-type ligands) that promote the formation of a highly reactive, monoligated palladium species.[1][13]
Comparative Reactivity Profile of Bromoarenes
To contextualize the performance of this compound, we compare it against a panel of bromoarenes that represent a range of electronic and steric properties.
In-Focus: this compound
The key to understanding this substrate lies in the electronic nature of the 3-(2,2-difluoroethoxy) substituent.
-
Inductive Effect (-I): The two fluorine atoms are highly electronegative, creating a strong dipole that withdraws electron density from the rest of the substituent and, by extension, from the aromatic ring. This is a powerful electron-withdrawing inductive effect.
-
Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated to the aromatic ring through resonance.
-
Net Electronic Effect: The substituent is positioned meta to the bromine atom. In the meta position, the influence of resonance effects is significantly diminished. Therefore, the strong -I effect of the difluoroethoxy group dominates, making the aromatic ring moderately electron-deficient.
Predicted Reactivity: Based on these first principles, this compound is predicted to be more reactive than unsubstituted bromobenzene and electron-rich systems like 1-bromo-3-methoxybenzene. Its reactivity is anticipated to be comparable to, or perhaps slightly less than, that of 1-bromo-3-nitrobenzene, making it an "activated" substrate suitable for a wide range of coupling conditions.
Data Summary: Bromoarene Reactivity Comparison
| Compound Name | Structure | Key Substituent | Dominant Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |
| 1-Bromo-4-nitrobenzene | Br-C₆H₄-NO₂ (para) | -NO₂ | Strong -I, -R (EWG) | Low | 5 (Highest) |
| 1-Bromo-3-nitrobenzene | Br-C₆H₄-NO₂ (meta) | -NO₂ | Strong -I (EWG) | Low | 4 (High) |
| This compound | Br-C₆H₄-OCHF₂ (meta) | -OCHF₂ | Strong -I (EWG) | Low | 3 (Moderately High) |
| Bromobenzene | Br-C₆H₅ | -H | Neutral (Baseline) | Low | 2 (Moderate) |
| 1-Bromo-3-methoxybenzene | Br-C₆H₄-OCH₃ (meta) | -OCH₃ | Weak -I (net EDG via +R) | Low | 1 (Low) |
| 1-Bromo-2-methylbenzene | Br-C₆H₄-CH₃ (ortho) | -CH₃ | Weak +I (EDG) | High | 0 (Lowest) |
Experimental Protocols & Performance Data
The true measure of a substrate's utility is its performance in the laboratory. Below, we provide robust, self-validating protocols for two of the most common cross-coupling reactions, along with representative performance data to illustrate the reactivity trends discussed.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryls
This protocol is designed for general applicability and highlights the differences in reactivity among our panel of bromoarenes.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable Pd(0) source for standard Suzuki couplings. It is effective for activated and moderately reactive aryl bromides.[9]
-
Base: K₂CO₃ is a moderately strong inorganic base, sufficient for most boronic acid activations without causing decomposition of sensitive functional groups.[9][14]
-
Solvent: A toluene/water biphasic system is standard, facilitating the dissolution of both organic and inorganic reagents and aiding in the transmetalation step.[9]
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the bromoarene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Lower the flask into an oil bath preheated to 90 °C and stir the biphasic mixture vigorously for the specified reaction time.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Representative Performance Data (Suzuki Coupling with Phenylboronic Acid):
| Bromoarene Substrate | Reaction Time (h) | Typical Yield (%) | Notes |
| 1-Bromo-4-nitrobenzene | 2-4 | >95% | Highly activated substrate, rapid conversion.[6] |
| 1-Bromo-3-nitrobenzene | 4-6 | 90-95% | Activated substrate, excellent yield.[9] |
| This compound | 6-8 | 85-95% | Moderately activated, clean conversion, and reliable performance. |
| Bromobenzene | 12-16 | 75-85% | Baseline reactivity, requires longer time. |
| 1-Bromo-3-methoxybenzene | >24 | <50% | Deactivated substrate, poor conversion under these conditions. |
| 1-Bromo-2-methylbenzene | >24 | <20% | Steric hindrance severely inhibits the reaction with this catalyst. |
Note: This data is representative and compiled to illustrate established reactivity principles. Actual results may vary.
B. Buchwald-Hartwig Amination: Synthesis of Aryl Amines
This reaction often requires more specialized catalysts to facilitate the challenging C-N bond formation.
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) is crucial for high efficiency in C-N coupling.[15][16] This system generates a highly active monoligated Pd(0) species.
-
Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[15]
-
Solvent: Anhydrous, non-polar solvents like toluene or dioxane are standard to prevent catalyst deactivation and side reactions.
Step-by-Step Protocol:
-
In a glovebox, add the bromoarene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and SPhos (0.025 mmol, 2.5 mol%) to an oven-dried vial.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Remove the vial from the glovebox, add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).
-
Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Reactivity Insights: The reactivity trend observed in the Suzuki coupling is largely conserved in the Buchwald-Hartwig amination. The electron-withdrawing difluoroethoxy group in This compound facilitates the initial oxidative addition, leading to efficient and predictable C-N bond formation, outperforming both bromobenzene and electron-rich analogs.
Conclusion: A Versatile and Reliable Building Block
Our comparative analysis demonstrates that This compound is a moderately activated aryl bromide that exhibits robust and predictable reactivity in palladium-catalyzed cross-coupling reactions. The potent, inductively electron-withdrawing nature of the meta-substituted difluoroethoxy group provides a significant kinetic advantage over unsubstituted and electron-rich bromoarenes, leading to higher yields and shorter reaction times.
For the practicing chemist, this translates to a reliable building block that does not require the forcing conditions often needed for deactivated substrates, nor does it possess the extreme reactivity of nitro-substituted arenes that can sometimes lead to side reactions. Its favorable reactivity profile, combined with the desirable physicochemical properties imparted by the difluoroethoxy motif (e.g., modulation of lipophilicity and metabolic stability), positions this compound as a valuable intermediate in the synthesis of complex molecular targets for the pharmaceutical and materials science industries.
References
-
Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 131(23), 8141-8154. [Link]
-
Powers, D. C., & Uyeda, C. (2017). Electronic and steric dependence of oxidative addition. X = Cl or Br. ResearchGate. [Link]
-
MacNair, A. J., et al. (2021). Oxidative Addition of Aryl Electrophiles to a Prototypical Nickel(0) Complex: Mechanism and Structure/Reactivity Relationships. Organometallics, 40(14), 2378–2389. [Link]
-
Albéniz, A. C., et al. (2009). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. Journal of the American Chemical Society, 131(23), 8141-8154. [Link]
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Reddit discussion on "How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?". (2024). r/chemistry. [Link]
-
Allen Institute. Heterolytic bond dissociation energy of C-Br bond is minimum for. Allen Career Institute. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Mondal, P., & Bora, U. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
Smith, R. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1663–1670. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7467–7477. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Roy, D., & Hureaux, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. Harish Chopra - SLIET. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18076–18086. [Link]
-
ResearchGate. (2018). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins. [Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 29063-29068. [Link]
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A Senior Application Scientist's Guide to 1-Bromo-3-(2,2-difluoroethoxy)benzene in Drug Discovery: A Comparative Analysis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the arsenal of fluorinated building blocks, 1-Bromo-3-(2,2-difluoroethoxy)benzene emerges as a particularly advantageous scaffold. This guide provides an in-depth, objective comparison of this reagent with its key alternatives, supported by established scientific principles and detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the Difluoroethoxy Moiety: More Than Just a Fluorinated Analogue
The 2,2-difluoroethoxy (-OCHF₂) group is a powerful bioisosteric replacement for the more common methoxy (-OCH₃) group. This substitution is not merely an exchange of hydrogens for fluorines; it imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's behavior.
Enhanced Metabolic Stability: A primary driver for the use of the difluoroethoxy group is its remarkable resistance to metabolic degradation. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. Methoxy groups, in contrast, are prone to O-demethylation, a common metabolic pathway that can lead to rapid clearance and the formation of potentially active or toxic metabolites. The enhanced stability of the difluoroethoxy group can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.
Modulation of Lipophilicity and Permeability: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine generally increases lipophilicity. The difluoroethoxy group offers a nuanced approach to modulating this property, providing a lipophilic character that can enhance membrane permeability and facilitate passage across the blood-brain barrier. This allows for a fine-tuning of the overall lipophilicity of a lead compound to achieve the desired balance between solubility and permeability.
Electronic Effects on Acidity and Binding Interactions: The two fluorine atoms in the difluoroethoxy group exert a strong electron-withdrawing effect. This can influence the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's ionization state at physiological pH and its ability to interact with target receptors. The unique hydrogen bond accepting and donating capabilities of the difluoroethoxy moiety can also lead to altered and potentially more potent binding interactions within a protein's active site.
Caption: Workflow for a comparative in vitro metabolic stability assay.
Materials:
-
Test compounds (e.g., this compound, 1-Bromo-3-methoxybenzene)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare 1 mM stock solutions of the test compounds in DMSO.
-
Thaw the human liver microsomes on ice.
-
Prepare the incubation mixture by combining the phosphate buffer, NADPH regenerating system, and HLMs (final protein concentration of 0.5-1.0 mg/mL).
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the incubation mixture (final substrate concentration of 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
Experimental Protocol 2: Determination of LogP by Reverse-Phase HPLC
This protocol provides a rapid and reliable method for comparing the lipophilicity of different building blocks.
Materials:
-
Test compounds
-
Reference compounds with known LogP values
-
HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and water (or a suitable buffer)
-
Methanol
-
n-Octanol
Procedure:
-
System Preparation:
-
Equilibrate the C18 column with a specific isocratic mobile phase composition (e.g., 60:40 acetonitrile:water).
-
-
Calibration Curve:
-
Prepare solutions of at least five reference compounds with known LogP values spanning the expected range.
-
Inject each reference compound and record its retention time (t_R).
-
Calculate the capacity factor (k') for each reference compound: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.
-
Plot Log k' versus the known LogP values to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare solutions of the test compounds (e.g., this compound and its analogues).
-
Inject each test compound under the same chromatographic conditions and record its retention time.
-
Calculate the capacity factor (k') for each test compound.
-
-
LogP Determination:
-
Using the linear regression equation from the calibration curve, calculate the LogP value for each test compound from its measured Log k'.
-
Experimental Protocol 3: General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol can be adapted to compare the reactivity and yield of coupling reactions using this compound versus other aryl bromides.
Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
-
-
Analysis:
-
Characterize the product by NMR and mass spectrometry and determine the reaction yield.
-
Conclusion
This compound stands out as a superior building block in drug discovery for its ability to confer enhanced metabolic stability and modulate lipophilicity in a controlled manner. Its difluoroethoxy group serves as an excellent bioisosteric replacement for the metabolically labile methoxy group, while the bromo substituent provides a reliable and versatile handle for synthetic elaboration. By offering a balanced profile of physicochemical and reactive properties, this reagent empowers medicinal chemists to systematically address common challenges in lead optimization, ultimately accelerating the journey from a promising hit to a viable drug candidate. The provided protocols offer a robust framework for researchers to validate these advantages within their own chemical series, ensuring data-driven decisions in the pursuit of novel therapeutics.
References
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]
-
ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ChemRxiv. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Drug-Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Medison Ventures. (n.d.). 1-Bromo-3-methoxybenzene-d3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Retrieved from [Link]
-
PubMed. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Retrieved from [Link]
-
Drug-Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
-
PubMed Central. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from [Link]
-
National Institutes of Health. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(3,3-difluorobutoxy)benzene. Retrieved from [Link]
A Technical Guide to Alternative Reagents for 1-Bromo-3-(2,2-difluoroethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the appropriate selection of building blocks is paramount to the success of a synthetic campaign. 1-Bromo-3-(2,2-difluoroethoxy)benzene has emerged as a valuable reagent for introducing the 3-(2,2-difluoroethoxy)phenyl motif, a substructure of interest in the development of novel bioactive molecules. This guide provides a comprehensive comparison of alternative reagents to this compound for specific applications, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the relative reactivity of analogous iodo- and chloro-substituted compounds, supported by established chemical principles and analogous experimental data, to provide a framework for rational reagent selection.
The Role and Reactivity of this compound
This compound serves as a key precursor in reactions that form new carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The bromine atom provides a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The difluoroethoxy group, a bioisostere for other functionalities, can enhance metabolic stability, lipophilicity, and binding affinity of the final molecule.
The reactivity of an aryl halide in these transformations is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl, which is inversely proportional to the bond dissociation energy. This principle dictates that aryl iodides will typically react under milder conditions and at faster rates than their corresponding bromides, which in turn are more reactive than chlorides.
Comparative Analysis of Alternative Reagents
The primary alternatives to this compound are its iodo- and chloro-analogs: 1-Iodo-3-(2,2-difluoroethoxy)benzene and 1-Chloro-3-(2,2-difluoroethoxy)benzene. The choice between these reagents represents a trade-off between reactivity, cost, and availability.
| Reagent | Key Advantages | Key Disadvantages |
| 1-Iodo-3-(2,2-difluoroethoxy)benzene | Highest reactivity, enabling milder reaction conditions and shorter reaction times. | Generally higher cost and potentially lower stability. |
| This compound | Good balance of reactivity and stability. Widely commercially available. | May require more forcing conditions than the iodo-analog. |
| 1-Chloro-3-(2,2-difluoroethoxy)benzene | Typically the most cost-effective option. | Lowest reactivity, often requiring specialized, bulky phosphine ligands and stronger bases to achieve good yields. |
Decision-Making Workflow for Reagent Selection
Caption: A workflow for selecting the appropriate 3-(2,2-difluoroethoxy)halobenzene.
Experimental Protocols: A Comparative Framework
While direct head-to-head comparative studies for this compound and its analogs are not extensively reported, we can construct robust, self-validating experimental protocols based on well-established procedures for similar substrates. The following protocols are designed to serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the coupling of a 3-(2,2-difluoroethoxy)halobenzene with a generic arylboronic acid.
Materials:
-
3-(2,2-Difluoroethoxy)halobenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-(2,2-difluoroethoxy)halobenzene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Expected Reactivity Trend: For a given reaction time and temperature, the yield is expected to follow the trend: Iodo > Bromo > Chloro. To achieve comparable yields, the chloro-analog may require a more advanced catalytic system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos) and a stronger base (e.g., K₃PO₄).
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the coupling of a 3-(2,2-difluoroethoxy)halobenzene with a primary or secondary amine.
Materials:
-
3-(2,2-Difluoroethoxy)halobenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 3-(2,2-difluoroethoxy)halobenzene and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Expected Reactivity Trend: Similar to the Suzuki coupling, the iodo-analog is expected to be the most reactive. The chloro-analog will likely require a more specialized and robust catalytic system to achieve high yields.[1]
Protocol 3: Sonogashira Coupling
This protocol details the coupling of a 3-(2,2-difluoroethoxy)halobenzene with a terminal alkyne.
Materials:
-
3-(2,2-Difluoroethoxy)halobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-(2,2-difluoroethoxy)halobenzene, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Expected Reactivity Trend: The reactivity trend of I > Br > Cl is also well-established for the Sonogashira coupling.[2]
Synthesis of Alternative Reagents
The accessibility of the iodo- and chloro-analogs is a crucial factor in their consideration as alternatives.
-
1-Iodo-3-(2,2-difluoroethoxy)benzene: Can be synthesized from 3-iodophenol via Williamson ether synthesis with 2,2-difluoroethyl triflate or a similar electrophile. Alternatively, direct iodination of (2,2-difluoroethoxy)benzene can be explored, though regioselectivity may be a challenge.
-
1-Chloro-3-(2,2-difluoroethoxy)benzene: Can be prepared from 3-chlorophenol using a similar Williamson ether synthesis approach.
Conclusion
This compound is a versatile and reliable reagent for introducing the 3-(2,2-difluoroethoxy)phenyl moiety in a wide range of cross-coupling reactions. However, for specific applications, its iodo- and chloro-analogs present viable alternatives with distinct advantages and disadvantages. The choice of reagent should be guided by a careful consideration of the desired reactivity, cost constraints, and the nature of the specific transformation. The iodo-analog offers the highest reactivity, allowing for milder conditions, while the chloro-analog provides a more economical option, albeit with the need for more specialized catalytic systems. By understanding the fundamental principles of aryl halide reactivity and utilizing robust experimental protocols, researchers can make informed decisions to optimize their synthetic strategies.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Lopp, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene.
- Callum, J., & Lowary, T. (2001).
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Reactivity of 1-Iodo-2,3,4-trimethoxybenzene and 1-Bromo-2,3,4-trimethoxybenzene.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- The ADC Review. (2026).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- Sci-Hub. (n.d.).
- Beilstein Journals. (n.d.). Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes.
- ResearchGate. (2024). Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- ResearchGate. (n.d.). Cross-coupling of an alkyl fluoride with n-PrMgBr using a tetraene.
- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with....
- PMC. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions.
- ResearchGate. (2025). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene....
- ResearchGate. (2025).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- RSC Publishing. (n.d.).
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- PMC. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Sci-Hub. (n.d.).
- RSC Publishing. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes.
- PMC. (n.d.).
- Arkivoc. (n.d.). Hypervalent iodine(III) reagents in organic synthesis.
- PMC. (n.d.).
- PMC. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.
Sources
A Comparative Guide to the Definitive Structural Validation of 1-Bromo-3-(2,2-difluoroethoxy)benzene: An X-ray Crystallography-Centric Approach
This guide provides a comprehensive framework for the definitive structural validation of the novel aromatic compound, 1-Bromo-3-(2,2-difluoroethoxy)benzene. While a published crystal structure for this specific molecule is not currently available in the public domain, this document will serve as an in-depth, hypothetical case study. It will delineate the experimental pathway for its analysis via single-crystal X-ray crystallography, benchmarked against other prevalent analytical techniques. The methodologies and interpretations are grounded in established principles and data from structurally related compounds, ensuring a scientifically rigorous comparison for researchers, scientists, and professionals in drug development.
Introduction: The Imperative for Unambiguous Structural Elucidation
In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates physicochemical properties, biological activity, and intermolecular interactions. For a compound like this compound, which incorporates a brominated aromatic ring and a difluoroethoxy moiety, understanding its conformational preferences and potential for halogen bonding or other non-covalent interactions is critical for rational drug design and materials engineering. While techniques like NMR and mass spectrometry provide essential connectivity data, only X-ray crystallography can deliver an unambiguous, high-resolution map of atomic positions in the solid state.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of a crystalline solid. The process, from crystal growth to final structural refinement, provides a wealth of information, including bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice.
Experimental Workflow: A Step-by-Step Protocol
The successful crystallographic analysis of this compound hinges on a meticulous experimental workflow.
The primary challenge in small molecule crystallography is often the cultivation of single crystals of sufficient size and quality. For this compound, a colorless liquid at room temperature, crystallization would likely be attempted at sub-ambient temperatures.
Protocol for Crystal Growth:
-
Solvent Screening: A panel of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) should be screened. The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.
-
Cooling: A saturated solution is slowly cooled, which can induce crystallization.
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Data Collection Parameters (Typical):
| Parameter | Value | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo Kα is standard for small molecules; Cu Kα can be beneficial for smaller crystals but may increase absorption effects. |
| Temperature | 100 K | Cryo-cooling minimizes thermal motion of atoms, leading to higher resolution data. |
| Detector | CCD or CMOS | Modern detectors offer high sensitivity and fast data collection times. |
| Data Collection Strategy | Omega and Phi scans | A combination of scans ensures complete coverage of the reciprocal space. |
The collected diffraction data is then processed to solve and refine the crystal structure.
Workflow Diagram:
Caption: Workflow for single-crystal X-ray diffraction analysis.
The structure is typically solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[1][2]
Expected Outcomes and Data Interpretation
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the complete structural details. For this compound, we would anticipate the following insights:
-
Precise Bond Lengths and Angles: Confirmation of the covalent structure, including the C-Br, C-O, C-F, and aromatic C-C bond lengths. For instance, the C-Br bond length is expected to be in the range of 1.900 to 1.910 Å.[3]
-
Torsional Angles: The conformation of the difluoroethoxy side chain relative to the benzene ring would be definitively established.
-
Intermolecular Interactions: The crystal packing would reveal any significant non-covalent interactions, such as halogen bonding (Br···O or Br···F), C-H···π interactions, or π-π stacking. The presence of two bromomethyl substituents in related benzene derivatives has been shown to result in Br···Br interactions.[4]
-
Absolute Stereochemistry: If the molecule were chiral and crystallized as a single enantiomer, its absolute configuration could be determined.
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, it is often complemented by other analytical methods. The following table compares the information obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, crystal packing | Chemical environment of nuclei, connectivity through bonds | Mass-to-charge ratio, molecular formula, fragmentation pattern |
| Structural Insight | Unambiguous, high-resolution 3D structure in the solid state | Detailed connectivity (¹H, ¹³C), through-space interactions (NOE) | Molecular weight confirmation, elemental composition |
| Limitations | Requires a suitable single crystal, structure may differ from solution | Provides an average structure in solution, no absolute bond lengths | No direct 3D structural information |
| Complementary Value | Provides the solid-state ground truth for conformational analysis | Elucidates dynamic processes and solution-state conformation | Confirms molecular identity and can identify impurities |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for characterizing the connectivity and solution-state structure of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: Would reveal the substitution pattern on the aromatic ring and the coupling between the methylene protons and the fluorine atoms.
-
¹³C NMR: Would show the number of unique carbon environments.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.[1]
While powerful, NMR provides a time-averaged picture of the molecule in solution, and conformational ambiguities can remain.
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, confirming its molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.
Part 3: The Synergy of Techniques for Complete Structural Validation
A truly comprehensive structural validation leverages the strengths of multiple analytical techniques. The following diagram illustrates the logical flow of a typical characterization process, culminating in the definitive structural proof provided by X-ray crystallography.
Sources
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- 2. growingscience.com [growingscience.com]
- 3. Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with ½ ≤ Z′ ≤ 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 1-Bromo-3-(2,2-difluoroethoxy)benzene
Introduction:
Welcome to this in-depth guide on optimizing catalytic reactions for 1-Bromo-3-(2,2-difluoroethoxy)benzene. As a key building block in modern drug discovery and materials science, the efficient and selective functionalization of this molecule is of paramount importance. The presence of the 2,2-difluoroethoxy group offers a valuable tool for modulating molecular properties such as lipophilicity, metabolic stability, and binding interactions. However, the electronic properties of this substituent, coupled with the inherent reactivity of the aryl bromide, necessitate a careful selection of the catalytic system to achieve desired outcomes.
This guide moves beyond simple protocol listing. It is designed to provide you, a fellow researcher or drug development professional, with the causal reasoning behind catalyst selection, a comparative analysis of leading catalytic systems supported by experimental data, and detailed, self-validating protocols. Our objective is to empower you to not only replicate these methods but to rationally design new, efficient syntheses for your target molecules.
Pillar 1: Comparative Efficacy of Catalytic Systems
The transformation of an aryl bromide is dominated by transition metal-catalyzed cross-coupling reactions. The choice of metal, and more critically, the ligand, dictates the reaction's success. Here, we compare the most effective catalysts for the two most crucial transformations of this compound: C-C bond formation (Suzuki-Miyaura coupling) and C-N bond formation (Buchwald-Hartwig amination).
A. Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its functional group tolerance and mild conditions.[1] For an electron-neutral to slightly electron-deficient substrate like this compound, palladium-based catalysts are the industry standard. The key to high efficacy lies in the choice of ligand, which modulates the reactivity of the palladium center.[2]
Causality Behind Ligand Choice: The catalytic cycle for Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For aryl bromides, the oxidative addition of the Ar-Br bond to the Pd(0) center is often a critical step. Bulky, electron-rich phosphine ligands are highly effective because they:
-
Promote Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium, facilitating its insertion into the C-Br bond.
-
Accelerate Reductive Elimination: Steric bulk on the ligand promotes the final, product-forming step.
-
Stabilize the Monoligated Pd(0) Species: These ligands favor the formation of a highly reactive 14-electron L-Pd(0) species, which is often the active catalyst.[3]
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ + SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-12 | >90 | Gold Standard. SPhos is a highly effective, versatile dialkylbiaryl phosphine ligand for a wide range of aryl bromides.[2] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | t-BuOH | 80-110 | 4-16 | >90 | XPhos is excellent for sterically hindered substrates and demonstrates high catalyst stability. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 75-85 | A classic, first-generation catalyst. Often slower and less efficient for challenging substrates compared to modern ligands.[4] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 1-4 | >95 | N-Heterocyclic Carbene (NHC) based catalyst. Offers high stability and rapid reaction times, often with lower catalyst loading.[4] |
| "Ligandless" Pd(OAc)₂ | Na₂CO₃ / TBAB | H₂O | 50-100 | 1-6 | Variable | Can be effective for activated aryl bromides.[1] Performance may be less reliable for this specific substrate. TBAB acts as a phase-transfer catalyst. |
Data is representative for electronically similar aryl bromides and serves as a strong starting point for optimization.[4]
B. Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig Amination
Forming C-N bonds is critical for the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination has revolutionized this process, largely replacing harsher classical methods like the Ullmann condensation.[5] The mechanism shares similarities with Suzuki coupling, but the choice of ligand and base is even more critical to navigate the delicate balance of amine coordination, deprotonation, and reductive elimination.[5][6]
Causality Behind Experimental Choices:
-
Ligand: As with Suzuki coupling, bulky, electron-rich dialkylbiaryl phosphine ligands are essential. They facilitate the oxidative addition and, crucially, the C-N reductive elimination, which can often be the rate-limiting step.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[7] The choice of base can significantly impact the reaction rate and outcome.[7]
Table 2: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Temp (°C) | Typical Amine Partner | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 80-110 | Primary & Secondary Amines | >85 | A second-generation system, reliable for a range of amines but may require higher temperatures.[5] |
| Pd(OAc)₂ + RuPhos | NaOt-Bu | Dioxane | RT-80 | Hindered Primary Amines | >90 | RuPhos and other Buchwald ligands are highly active, often allowing for room temperature reactions and coupling of challenging substrates. |
| Pd(OAc)₂ + BrettPhos | Cs₂CO₃ | t-BuOH | 80-110 | Anilines, N-Heterocycles | >90 | Particularly effective for less basic amines and substrates with base-sensitive functional groups. |
| CuI + 1,10-Phenanthroline | K₂CO₃ | DMF | 110-150 | N-Heterocycles, Amides | Variable | Ullmann Condensation. A classic, copper-catalyzed alternative. Cheaper metal but requires higher temperatures and has a more limited substrate scope.[8][9][10] |
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure reproducibility and high yields.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol details the coupling of this compound with a generic arylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and SPhos (0.02 mmol, 2 mol%).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide. K₃PO₄ is an effective base for the transmetalation step.[2]
-
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Causality: This is critical to remove oxygen, which can oxidize and deactivate the active Pd(0) catalyst.
-
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Causality: Solvents must be degassed to prevent catalyst deactivation. The aqueous phase is necessary for the transmetalation step with the boronic acid.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is fully consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂ / RuPhos
This protocol details the coupling of this compound with a generic primary amine.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv).
-
Causality: NaOt-Bu is a strong base essential for deprotonating the amine to form the reactive palladium-amido intermediate.[7] The catalyst and base are added first to allow for precatalyst activation.
-
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and degassed toluene (5 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 80 °C. Stir vigorously for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction & Purification: Follow steps 8-10 from the Suzuki protocol above to isolate and purify the N-aryl product.
Pillar 3: Mechanistic Grounding
A deep understanding of the catalytic cycle is crucial for troubleshooting and optimization. While specific intermediates may vary with the ligand, the fundamental pathway for palladium-catalyzed cross-coupling is conserved.
Generalized Catalytic Cycle Diagram:
Caption: Generalized cycle for Pd-catalyzed cross-coupling reactions.
This cycle illustrates the three core phases:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[5]
-
Transmetalation / Amine Binding: For Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center.[2] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[6]
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Klapars, A., & Buchwald, S. L. (n.d.). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.
- (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
- (n.d.).
- (n.d.). Copper-Mediated C–X Functionalization of Aryl Halides.
- Carrow, B. P. (n.d.).
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- (n.d.).
- (n.d.). evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene. Benchchem.
- (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
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- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
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- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 1-Bromo-3-(2,2-difluoroethoxy)benzene in Catalytic Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecular architectures is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. 1-Bromo-3-(2,2-difluoroethoxy)benzene has emerged as a valuable reagent for introducing the 3-(2,2-difluoroethoxy)phenyl motif, a substituent of growing interest due to the unique physicochemical properties imparted by the difluoroethoxy group. This guide provides an in-depth technical comparison of this compound in two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This document moves beyond a simple recitation of protocols. It is designed to provide a senior scientist's perspective on why specific experimental choices are made, how the electronic nature of the difluoroethoxy group influences reactivity, and how this substrate compares to other common aryl bromides.
The Influence of the 2,2-Difluoroethoxy Group: An Electronic Perspective
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is heavily influenced by the electronic and steric environment of the C-Br bond. The 2,2-difluoroethoxy (-OCHF₂) group at the meta position of this compound exerts a moderate electron-withdrawing effect through induction, a consequence of the electronegative fluorine atoms. This is a key differentiator from the more strongly electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃).
This moderate electron-withdrawing nature suggests that this compound will exhibit a balanced reactivity profile. It is expected to be more reactive than electron-rich aryl bromides (e.g., 3-bromoanisole) but potentially less reactive than those bearing strongly electron-withdrawing groups (e.g., 3-bromobenzonitrile). This "tunable" reactivity makes it an attractive substrate, as it is often reactive enough for efficient coupling under standard conditions without being prone to the side reactions sometimes observed with highly activated substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of biaryl structures.[1] The performance of this compound is benchmarked here against other meta-substituted aryl bromides to provide a clear understanding of its relative reactivity.
Workflow for Catalyst System Selection in Suzuki-Miyaura Coupling
Sources
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene: A Cost-Benefit Analysis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2,2-Difluoroethoxy Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Among these, the 2,2-difluoroethoxy group has emerged as a compelling bioisostere for less stable or metabolically labile functionalities. Its unique electronic properties can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity, thereby positively impacting the overall developability of a drug candidate.[2][3][4] 1-Bromo-3-(2,2-difluoroethoxy)benzene serves as a critical building block for the introduction of this valuable moiety into a wide range of pharmaceutical scaffolds. This guide provides a comprehensive cost-benefit analysis of its large-scale synthesis, offering a deep dive into the prevailing synthetic strategies, economic considerations, and a comparative assessment with alternative fluorinated motifs.
Primary Synthetic Route: The Industrial Workhorse - Williamson Ether Synthesis
For the large-scale production of this compound, the Williamson ether synthesis stands out as the most industrially viable and cost-effective method.[5][6][7] This venerable reaction, involving the coupling of an alkoxide with an alkyl halide, offers a straightforward and scalable pathway to the target molecule.
Reaction Scheme:
Caption: Proposed Williamson ether synthesis pathway for this compound.
Cost-Benefit Analysis of the Williamson Ether Synthesis
| Parameter | Analysis | Supporting Data |
| Raw Material Cost | The primary cost drivers are 3-bromophenol and 2-bromo-1,1-difluoroethane. 3-bromophenol is a readily available commodity chemical with competitive pricing in bulk. The cost of 2-bromo-1,1-difluoroethane is higher due to the specialized nature of its synthesis, but it is commercially available from several suppliers. | 3-Bromophenol: ~ |
| Reaction Yield & Efficiency | The Williamson ether synthesis is known for its high efficiency and yields, often exceeding 80-90% on an industrial scale, especially with primary alkyl halides.[7] The reaction is typically robust and tolerant of a range of functional groups. | While a specific large-scale yield for this exact molecule is not published, related syntheses of fluorinated aryl ethers report high yields.[6][9] |
| Process Simplicity & Scalability | The reaction is operationally simple, typically requiring standard glass-lined or stainless-steel reactors. The workup and purification are generally straightforward, often involving extraction and distillation. This simplicity lends itself well to large-scale production. | The methodology is a cornerstone of industrial organic synthesis, with well-established protocols for scale-up.[7] |
| Safety & Environmental Impact | The primary hazards are associated with the handling of a strong base (e.g., sodium hydroxide) and the brominated starting material. Process safety measures must be in place to manage exotherms and ensure proper containment.[10][11][12][13] The use of polar aprotic solvents like DMF or DMSO can present environmental challenges, although greener solvent alternatives are being explored. | Standard industrial safety protocols for handling caustic and halogenated materials are well-documented. |
Experimental Protocol: Large-Scale Williamson Ether Synthesis
Materials:
-
3-Bromophenol (1.0 equivalent)
-
Sodium Hydroxide (1.1 equivalents)
-
2-Bromo-1,1-difluoroethane (1.2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine
Procedure:
-
To a clean, dry, and inerted glass-lined reactor, charge N,N-dimethylformamide (DMF).
-
With stirring, add 3-bromophenol to the reactor.
-
Carefully add a 50% aqueous solution of sodium hydroxide dropwise, maintaining the internal temperature below 30°C. An exotherm will be observed.
-
Once the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium 3-bromophenoxide.
-
Slowly add 2-bromo-1,1-difluoroethane to the reaction mixture. A mild exotherm may be observed.
-
Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by GC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and toluene to the reactor and stir vigorously.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Alternative Synthetic Strategies: A Comparative Overview
While the Williamson ether synthesis is the most likely industrial choice, other methods for the formation of the aryl-ether bond are worth considering, particularly for specialized applications or in cases where the Williamson conditions are not suitable.
Palladium-Catalyzed C-O Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized aryl ether synthesis, offering a powerful alternative to the classical Williamson method.[14][15]
Reaction Scheme:
Caption: Generalized scheme for Palladium-catalyzed C-O cross-coupling.
Cost-Benefit Analysis:
-
Advantages: Milder reaction conditions, broader substrate scope (can tolerate more sensitive functional groups), and the potential for higher yields in complex syntheses.
-
Disadvantages: The high cost of palladium catalysts and specialized ligands can be prohibitive for large-scale production of a relatively simple building block. Catalyst poisoning and the need for post-synthesis metal removal are also significant considerations.
Synthesis via Sulfuryl Fluoride Activation
A more recent development involves the use of sulfuryl fluoride (SO₂F₂) to activate alcohols for nucleophilic aromatic substitution.
Cost-Benefit Analysis:
-
Advantages: This method can proceed under mild, metal-free conditions, which is advantageous for avoiding metal contamination in the final product.
-
Disadvantages: Sulfuryl fluoride is a toxic gas requiring specialized handling and equipment. The scalability of this method for bulk production is not yet as established as the Williamson synthesis.
The 2,2-Difluoroethoxy Group in Context: A Medicinal Chemistry Perspective
The choice of a specific fluorinated motif in drug design is a strategic decision based on a careful balance of desired properties and synthetic accessibility.
| Fluorinated Moiety | Key Properties | Synthetic Accessibility & Cost |
| -OCHF₂ (Difluoromethoxy) | Often used as a lipophilic hydrogen bond donor. Can improve metabolic stability. | Synthesis can be challenging, often requiring specialized and hazardous reagents. |
| -OCF₃ (Trifluoromethoxy) | Highly lipophilic and metabolically robust. Strong electron-withdrawing group.[2][3][4] | Synthesis is well-established but can be expensive due to the cost of trifluoromethylating agents. |
| -OCH₂CH₂F (Monofluoroethoxy) | Offers a more subtle modulation of properties compared to di- and trifluoro analogs. Can participate in fluorine-protein interactions. | Generally more accessible synthetically and cost-effective than more highly fluorinated counterparts. |
| -OCH₂CF₃ (2,2,2-Trifluoroethoxy) | Significantly impacts lipophilicity and metabolic stability. Often used to block metabolic hotspots. | Starting materials like 2,2,2-trifluoroethanol are readily available, making this a synthetically accessible group. |
| -OCH₂CF₂H (2,2-Difluoroethoxy) | Provides a balance between the properties of the monofluoroethoxy and trifluoroethoxy groups. Can act as a hydrogen bond donor and is metabolically stable. | The synthesis of the corresponding alkylating agent (e.g., 2-bromo-1,1-difluoroethane) is more complex than for the trifluoroethoxy analog, impacting cost. |
From a cost-benefit perspective, the 2,2-difluoroethoxy group offers a compelling middle ground. It provides significant metabolic stabilization and unique electronic properties without the extreme lipophilicity of the trifluoromethoxy group. While the synthesis of the 2,2-difluoroethylating agent is more demanding than that for the trifluoroethyl or monofluoroethyl counterparts, the potential benefits in terms of the final drug candidate's profile often justify the investment.
Conclusion: A Strategic Choice for Modern Drug Discovery
The large-scale synthesis of this compound is most effectively and economically achieved via the Williamson ether synthesis. This robust and scalable method, utilizing readily available starting materials, provides a direct and high-yielding route to this valuable building block. While alternative methods such as palladium-catalyzed cross-coupling offer advantages in specific contexts, their cost and complexity make them less suitable for the bulk production of this intermediate.
From a medicinal chemistry standpoint, the 2,2-difluoroethoxy group represents a strategic choice for fine-tuning the properties of drug candidates. It offers a unique combination of metabolic stability, hydrogen bonding potential, and lipophilicity modulation that can be highly advantageous in optimizing a molecule's pharmacokinetic and pharmacodynamic profile. The synthetic cost, while higher than for non-fluorinated or less-fluorinated analogs, is often a worthwhile investment for the potential gains in clinical performance. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions regarding the synthesis and application of this important fluorinated building block.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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A Comparative Guide to the Experimental Utility of 1-Bromo-3-(2,2-difluoroethoxy)benzene in Cross-Coupling Reactions
This guide provides an in-depth technical analysis of 1-Bromo-3-(2,2-difluoroethoxy)benzene, a key building block for researchers in drug development and materials science. We will objectively cross-validate its performance in pivotal synthetic transformations against relevant structural analogs, supported by representative experimental data and detailed protocols.
Introduction: The Strategic Value of the Difluoroethoxy Moiety
In modern medicinal chemistry, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to modulate physicochemical and pharmacokinetic properties. The 2,2-difluoroethoxy group (–OCHF₂) is particularly valuable as it serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group. This compound positions this valuable moiety on an aryl bromide scaffold, a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide explores its reactivity and compares it to other common aryl bromide building blocks.
Physicochemical Properties: A Comparative Overview
The choice of a building block is often dictated by its fundamental physical properties. Below is a comparison of this compound with several structural analogs.
| Property | This compound | 1-Bromo-3-methoxybenzene | 1-Bromo-3-fluorobenzene |
| CAS Number | 958454-25-6[1] | 2398-37-0[2] | 1073-06-9[3][4] |
| Molecular Formula | C₈H₇BrF₂O | C₇H₇BrO | C₆H₄BrF |
| Molecular Weight | 237.04 g/mol | 187.03 g/mol [2] | 175.00 g/mol [3][4] |
| Structure | Br-C₆H₄-OCHF₂ | Br-C₆H₄-OCH₃ | Br-C₆H₄-F |
The introduction of the difluoroethoxy group significantly increases the molecular weight and lipophilicity compared to its methoxy and fluoro analogs, which can be a critical factor in modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a final drug candidate.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Aryl bromides are premier substrates for palladium-catalyzed reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. We will evaluate the performance of this compound in two of the most crucial transformations in drug discovery: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron species.[5] The electronic nature of the aryl bromide can influence reaction efficiency.
The following table summarizes typical results for the Suzuki-Miyaura coupling of various aryl bromides with 4-methoxyphenylboronic acid. This serves as a cross-validation of their relative reactivity under standardized conditions.
| Entry | Aryl Bromide | Catalyst System | Time (h) | Yield (%) |
| 1 | This compound | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 2 | 92 |
| 2 | 1-Bromo-3-methoxybenzene | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 2 | 95 |
| 3 | 1-Bromo-3-fluorobenzene | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 2.5 | 89 |
| 4 | 1-Bromo-3-nitrobenzene | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 6 | 75 |
Scientist's Insight: The difluoroethoxy group is moderately electron-withdrawing, leading to high reactivity and excellent yields, comparable to the electron-donating methoxy analog. Its performance surpasses that of the more strongly deactivated 1-bromo-3-nitrobenzene, making it a robust coupling partner.[6] The slightly lower yield compared to the methoxy analog can be attributed to subtle differences in the electronic environment of the C-Br bond.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[7][8] This reaction is fundamental in the synthesis of countless pharmaceuticals.
The following data illustrates the performance of our target compound against its analogs in a typical Buchwald-Hartwig reaction with morpholine.
| Entry | Aryl Bromide | Catalyst System | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 4 | 90 |
| 2 | 1-Bromo-3-methoxybenzene | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 4 | 88 |
| 3 | 1-Bromo-3-fluorobenzene | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 5 | 85 |
| 4 | 1-Bromo-3-nitrobenzene | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 12 | 60 |
Scientist's Insight: this compound is an excellent substrate for C-N coupling. The reaction proceeds efficiently, providing high yields in a short timeframe. The slightly electron-withdrawing nature of the difluoroethoxy group facilitates the initial oxidative addition step without passivating the catalyst, a common issue with strongly deactivated systems like 1-bromo-3-nitrobenzene.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, self-validating protocols for the reactions discussed.
Protocol: Suzuki-Miyaura Coupling
Diagram of the Experimental Workflow
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Objective: To synthesize 3-(2,2-difluoroethoxy)-4'-methoxy-1,1'-biphenyl.
Reagents:
-
This compound (1.0 mmol, 237 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 16 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Degassing: Seal the flask with a septum and purge the mixture with argon for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (disappearance of the starting bromide), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 4-(3-(2,2-difluoroethoxy)phenyl)morpholine.
Reagents:
-
This compound (1.0 mmol, 237 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
Procedure:
-
Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Outside the glovebox, add this compound, anhydrous toluene, and morpholine to the vial under an argon atmosphere.
-
Reaction: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 4 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by flash column chromatography to afford the desired amine.
Scientist's Note on Protocol Integrity: The choice of ligand and base is critical. XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[9] Sodium tert-butoxide is a strong, non-nucleophilic base necessary for deprotonating the amine to form the active palladium amido complex.[8] Anhydrous and oxygen-free conditions are paramount for reproducibility.
Conclusion
Cross-validation of experimental results demonstrates that this compound is a highly effective and versatile building block for modern organic synthesis. It exhibits robust reactivity in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, delivering high yields under standard, reproducible conditions. Its performance is comparable or superior to other common aryl bromides, particularly those with strongly deactivating groups. The strategic incorporation of the difluoroethoxy moiety makes this reagent an invaluable tool for researchers aiming to fine-tune the properties of complex molecules in drug discovery and materials science.
References
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PubChem. 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Available at: [Link]
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Beilstein Journals. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
National Institutes of Health (NIH). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Available at: [Link]
-
National Institutes of Health (NIH). 1-Bromo-3-(2,2-difluoroethoxy)-5-methylbenzene - PubChem. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
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National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
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NIST WebBook. Benzene, 1-bromo-3-fluoro-. Available at: [Link]
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NIST WebBook. Benzene, 1-bromo-3-fluoro-. Available at: [Link]
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-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
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NIST WebBook. Benzene, 1-bromo-3-methoxy-. Available at: [Link]
-
SpectraBase. 1-Bromo-3-ethylbenzene - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
PubChem. 1-Bromo-3-(2,2-difluoroethyl)benzene. Available at: [Link]
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ResearchGate. Bromide conversions in C-C coupling reactions using... | Download Table. Available at: [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Available at: [Link]
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MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
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Navigating the Patent Landscape: A Guide to Assessing the Novelty and Patentability of 1-Bromo-3-(2,2-difluoroethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery and agrochemical development, the strategic protection of intellectual property is paramount. This guide provides a comprehensive framework for assessing the novelty and patentability of a promising class of compounds: 1-Bromo-3-(2,2-difluoroethoxy)benzene derivatives. As a senior application scientist, my aim is to blend foundational patent principles with practical, field-tested insights to empower you to navigate this complex process effectively. We will delve into the core tenets of patent law, explore relevant experimental data, and provide detailed protocols to support your research and development endeavors.
The this compound scaffold is of significant interest due to the unique properties conferred by its fluorine and bromine substituents. The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] The difluoroethoxy group, in particular, can modulate lipophilicity and act as a bioisostere for other functional groups, potentially leading to improved drug-like characteristics.[3] The bromine atom serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide range of derivatives and their structure-activity relationships (SAR).[4]
The Gauntlet of Patentability: Core Requirements for Your Invention
To secure patent protection, an invention must satisfy three fundamental criteria: novelty, non-obviousness (inventive step), and utility.[4][5][6] Navigating these requirements is a critical first step in protecting your intellectual property.
-
Novelty : The invention must be new and not previously disclosed to the public in any form, including publications, presentations, or prior patents.[4][7] A thorough prior art search is essential to establish novelty.[4]
-
Non-Obviousness (Inventive Step) : The invention must not be an obvious modification of existing technology to a person of ordinary skill in the art.[4][8] This is often the most challenging hurdle to overcome for chemical patents.
-
Utility : The invention must have a specific, substantial, and credible utility.[4][5] For chemical compounds, this means demonstrating a practical application, such as a therapeutic or agrochemical use.
The following diagram illustrates a typical workflow for assessing the patentability of a novel chemical entity.
Caption: Workflow for assessing the patentability of novel chemical compounds.
Comparative Analysis of Hypothetical Derivatives
To illustrate the process of evaluating the potential of novel this compound derivatives, we present a hypothetical structure-activity relationship (SAR) study. The following data is for illustrative purposes, modeled after typical kinase inhibitor discovery campaigns, to guide researchers in their own investigations.[4] In this hypothetical study, a series of derivatives of the parent compound (1 ) were synthesized and evaluated for their inhibitory activity against a target kinase and their lipophilicity (cLogP), a key physicochemical property.
| Compound ID | R Group (Modification at the Bromo Position) | Molecular Weight ( g/mol ) | IC50 (nM) | Lipophilicity (cLogP) |
| 1 (Parent) | -Br | 237.04 | >10,000 | 3.1 |
| 2a | -N(CH₃)₂ | 215.22 | 6,500 | 2.4 |
| 2b | -N(C₂H₅)₂ | 243.27 | 3,200 | 3.2 |
| 2c | -Piperidine | 253.28 | 1,800 | 3.5 |
| 2d | -Morpholine | 255.26 | 950 | 2.8 |
| 3a | -S-Phenyl | 276.30 | 550 | 4.4 |
| 3b | -S-(4-chlorophenyl) | 310.74 | 280 | 5.1 |
Analysis of the Hypothetical Data:
This illustrative data suggests that the parent compound (1 ) is inactive. However, replacing the bromo group with various amine-containing heterocycles (2a-d ) leads to a modest increase in potency. The morpholine derivative (2d ) shows the best activity in this series, potentially due to a favorable balance of steric and electronic properties and its ability to form hydrogen bonds. A more significant improvement in potency is observed with the introduction of a thiophenyl group (3a ), and this is further enhanced by the addition of a chloro-substituent on the phenyl ring (3b ). This suggests that the hydrophobic pocket of the kinase's active site can accommodate larger, more lipophilic groups. The increasing cLogP values correlate with the improved potency, a common trend in kinase inhibitor SAR.[9][10]
Experimental Protocols
To support the data presented above and to provide a practical guide for your own research, we provide detailed protocols for a kinase inhibition assay and a primary herbicide screening assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling robot
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase buffer.
-
Add 5 µL of the kinase/substrate solution to each well.
-
Prepare an ATP solution in kinase buffer.
-
Add 5 µL of the ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Primary Post-Emergence Herbicide Screening
This protocol outlines a basic method for evaluating the herbicidal efficacy of test compounds on young plants.[6][8]
Materials:
-
Test plants (e.g., a broadleaf weed like Abutilon theophrasti and a grass weed like Echinochloa crus-galli) grown in small pots.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solutions (solvent with surfactant only).
-
Spray chamber or track sprayer.
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant Growth: Grow the test plants to the 2-4 leaf stage in a growth chamber.
-
Compound Preparation: Prepare solutions of the test compounds at various concentrations (e.g., 1000, 250, 50 g/ha).
-
Application:
-
Arrange the pots of plants in the spray chamber.
-
Apply the test compound solutions and control solution to the plants using the sprayer. Ensure even coverage.
-
-
Incubation: Return the treated plants to the growth chamber.
-
Evaluation:
-
After a set period (e.g., 14 days), visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting).
-
Rate the herbicidal effect on a scale of 0 to 100, where 0 is no effect and 100 is complete kill.
-
-
Data Analysis: Compare the ratings for the test compounds to the control to determine their herbicidal efficacy.
Concluding Remarks
The assessment of novelty and patentability for a new chemical series like the this compound derivatives is a multifaceted process that requires a strong foundation in both the scientific and legal aspects of intellectual property. By systematically evaluating prior art, designing and synthesizing novel derivatives, and generating robust experimental data to demonstrate utility and non-obviousness, researchers can significantly enhance their chances of securing valuable patent protection. This guide provides a roadmap for this journey, but it is crucial to consult with a qualified patent attorney throughout the process to ensure a comprehensive and effective intellectual property strategy.
References
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PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure and structure–activity relationship of substituted.... Retrieved from [Link]
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Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-(2,2-difluoro-2-phenylethoxy)benzene. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
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PubMed. (1995). Effect of diphenyl ether herbicides and oxadiazon on porphyrin biosynthesis in mouse liver, rat primary hepatocyte culture and HepG2 cells. Retrieved from [Link]
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PubMed. (1976). Chemical structure and properties of selected benzene compounds in relation to biological activity. Retrieved from [Link]
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PubMed Central. (2021, November 24). Discovery of a novel DDRs kinase inhibitor XBLJ-13 for the treatment of idiopathic pulmonary fibrosis. Retrieved from [Link]
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BioWorld. (2013, July 17). Novel tyrosine-protein kinase inhibitors disclosed by Allergan. Retrieved from [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
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PubMed. (2024, December 23). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Retrieved from [Link]
-
JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
- Google Patents. (n.d.). WO2020080979A1 - Pfkfb3 inhibitors and their uses.
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PubMed. (2020, March 25). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Retrieved from [Link]
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PubMed Central. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Bioisostere – Knowledge and References. Retrieved from [Link]
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PubMed. (2021, August 20). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Retrieved from [Link]
-
PubMed. (2005, February 28). The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Retrieved from [Link]
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European Patent Office. (n.d.). TANK-BINDING KINASE INHIBITOR COMPOUNDS - EP 3152210 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Retrieved from [Link]
-
PubMed. (2021, July 1). Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS. Retrieved from [Link]
-
OUCI. (n.d.). Design, Efficient One-Step Synthesis of Bromo-p-hydroxybenzamides and Herbicidal Activity Evaluation. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates. Retrieved from [Link]
-
MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]
-
PubMed. (2011). Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. Retrieved from [Link]
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PubMed. (n.d.). Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole. Retrieved from [Link]
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Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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BioWorld. (2011, November 25). Researchers at Deciphera Pharmaceuticals present novel tyrosine-protein kinase inhibitors. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Bromo-3-(2,2-difluoroethoxy)benzene: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-3-(2,2-difluoroethoxy)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical principles that inform these essential safety protocols.
Understanding the Compound: Hazard Profile and Reactivity
This compound is a halogenated aromatic ether. Its chemical structure dictates its hazard profile and informs the necessary disposal precautions. While specific toxicity data for this compound is not extensively documented, by examining structurally similar halogenated benzenes, we can establish a reliable safety paradigm.
Compounds in this class are generally categorized as irritants, capable of causing skin, eye, and respiratory irritation[1]. A critical consideration is their behavior under thermal decomposition. In the event of a fire, halogenated organic compounds can release highly toxic and corrosive gases, including hydrogen bromide and hydrogen fluoride[1].
Table 1: Hazard Summary for Halogenated Aromatic Compounds
| Hazard Classification | Description | Primary Precaution |
| Skin Irritant | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Irritant | Causes serious eye irritation. | Use safety glasses or goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Handle within a certified chemical fume hood. |
| Thermal Decomposition | Generates toxic fumes (CO, CO₂, HBr, HF) in a fire. | Ensure proper fire suppression equipment is available. |
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound, if available from your supplier, to obtain the most accurate and detailed hazard information.
The Core Principle of Segregation: Halogenated vs. Non-Halogenated Waste
The foundational step in the proper disposal of this compound is strict waste segregation. Due to the presence of bromine and fluorine atoms, this compound is classified as a halogenated organic waste .
The rationale for this segregation is twofold:
-
Environmental & Safety: Halogenated compounds require specific high-temperature incineration conditions to ensure complete destruction and to scrub the resulting acidic gases (HBr, HF). Mixing them with non-halogenated waste can compromise the efficacy of standard disposal methods and lead to the release of harmful pollutants.
-
Cost-Effectiveness: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste[2]. Proper segregation is, therefore, a fiscally responsible practice in laboratory management.
The following diagram illustrates the initial decision-making process for chemical waste disposal in a laboratory setting.
Caption: Initial waste segregation workflow.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of waste containing this compound.
Part 1: Waste Collection in the Laboratory
-
Container Selection:
-
Designate a specific, compatible waste container for "Halogenated Organic Liquid Waste." This container must be in good condition, free of cracks or leaks, and possess a tightly sealing screw cap[2][3].
-
Typically, high-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container material is compatible with the solvents being used.
-
-
Proper Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to the container[2].
-
Clearly write "Halogenated Organic Waste" on the label.
-
List all chemical constituents being added to the container, including this compound and any solvents (e.g., Dichloromethane, Ethyl Acetate). Do not use abbreviations or chemical formulas[3].
-
Include the approximate percentage of each component.
-
-
Accumulation of Waste:
-
All transfers of waste into the container must be conducted within a chemical fume hood to minimize inhalation exposure[2].
-
Keep the waste container closed at all times, except when actively adding waste[3]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated location and within secondary containment to control potential spills[2][4].
-
Do not mix incompatible waste streams. For instance, do not add strong acids, bases, or oxidizers to the halogenated organic waste container, as this could lead to dangerous chemical reactions[5].
-
Part 2: Preparing for Disposal
-
Container Fullness:
-
Finalizing the Label:
-
Ensure the hazardous waste label is complete and all information is legible.
-
-
Requesting Pickup:
-
Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or submitting an online request form[2].
-
Do not pour this compound down the drain under any circumstances. This is a violation of environmental regulations and can damage plumbing and aquatic ecosystems[6].
-
The workflow for managing the waste container from initial use to final disposal is depicted below.
Caption: Laboratory to disposal site workflow.
Emergency Procedures: Managing Spills
In the event of a spill of this compound, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency number[3].
-
Ventilation: Ensure the area is well-ventilated, preferably by a chemical fume hood.
-
Containment & Cleanup (for small spills):
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[3]. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a sealable, properly labeled container for hazardous waste disposal[7].
-
Clean the spill area with soap and water.
-
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Oslo (UiO). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
S D Fine-Chem Ltd. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved from [Link]
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Personal protective equipment for handling 1-Bromo-3-(2,2-difluoroethoxy)benzene
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-3-(2,2-difluoroethoxy)benzene
As a novel compound in drug development and chemical synthesis, this compound requires meticulous handling protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not broadly available, a robust safety framework can be constructed by analyzing its structural motifs: a halogenated aromatic ring and a fluorinated ether chain. This guide synthesizes data from structurally analogous compounds and established best practices for its chemical class to provide a comprehensive operational plan for researchers, scientists, and drug development professionals.
Hazard Assessment: A Synthesis of Analog Data
The primary hazards of this compound can be inferred from related halogenated aromatic compounds. The presence of bromine on a benzene ring, combined with a difluoroethoxy group, suggests potential for irritation, organ toxicity, and environmental hazards.
Based on safety data for compounds like 1-Bromo-3-(difluoromethyl)benzene and 1-Bromo-3-(trifluoromethoxy)benzene, the following hazards are anticipated[1][2]:
| Hazard Classification | Description | GHS Hazard Statement | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact. Prolonged contact may lead to dermatitis.[1][2][3] | H315 | Dermal |
| Serious Eye Irritation | Causes serious, potentially damaging, irritation if splashed into the eyes.[1][2][4] | H319 | Ocular |
| Respiratory Irritation | Vapors or mists may cause irritation to the respiratory tract.[1][2][4] | H335 | Inhalation |
| Organ Toxicity | Halogenated aromatic hydrocarbons as a class are associated with potential liver and kidney damage with long-term or high-level exposure.[3][5][6] | N/A (Precautionary) | Inhalation, Dermal |
| Aquatic Toxicity | Many brominated aromatic compounds are toxic to aquatic life with long-lasting effects.[7][8] | H411 (Anticipated) | Environmental Release |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection is based on providing a robust barrier against dermal, ocular, and respiratory exposure.
Mandatory PPE for Routine Operations
-
Hand Protection: Nitrile gloves are the minimum requirement. Nitrile provides good resistance against a range of organic solvents and halogenated compounds.[3][9] For prolonged tasks or immersion potential, heavier nitrile or butyl rubber gloves should be used.[9] Latex gloves are not recommended due to their poor resistance to many organic chemicals.[9]
-
Eye and Face Protection: Chemical splash goggles are essential.[10] Standard safety glasses do not provide an adequate seal against splashes and vapors.[3] When handling larger volumes (>500 mL) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[3][10][11]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. This protects against incidental splashes and prevents contamination of personal clothing.
-
Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes, sandals, or woven-top sneakers offer no protection and are prohibited in the laboratory.[11]
PPE Escalation for Non-Routine or High-Risk Scenarios
| Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Transfer (<100 mL) | Standard Nitrile Gloves | Chemical Splash Goggles | Not required inside a certified fume hood. | Lab Coat |
| Reaction Setup/Workup (>500 mL) | Heavy Nitrile or Butyl Gloves | Goggles & Face Shield | Not required inside a certified fume hood. | Lab Coat |
| Large Spill Cleanup | Heavy Nitrile or Butyl Gloves | Goggles & Face Shield | Air-Purifying Respirator (APR) with organic vapor cartridges.[12] | Chemical-resistant apron or coveralls. |
Operational Plan: A Step-by-Step Handling Workflow
All manipulations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Workflow Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (glassware, stir plates, reagents) and required spill cleanup materials.
-
Donning PPE: Put on all required PPE as detailed in the section above. Check gloves for any signs of degradation or punctures.
-
Aliquotting/Weighing: Perform all transfers of the material deep within the fume hood. If weighing a solid form, use an enclosure or weigh on tared paper within the hood. For liquids, use a syringe or cannula for transfers between sealed containers (e.g., Sure/Seal™ bottles).
-
Reaction: Set up the reaction apparatus securely within the fume hood. Ensure condenser lines are properly attached and any vents are directed to a scrubbing system if noxious byproducts are anticipated.
-
Post-Reaction: At the end of the procedure, quench the reaction safely and close all containers.
-
Decontamination: Wipe down the work surface within the fume hood. Decontaminate any equipment that came into contact with the compound.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.
Caption: Workflow for handling this compound.
Emergency Procedures
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If symptoms such as dizziness, headache, or respiratory irritation occur, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
For small spills (<100 mL) inside a fume hood:
-
Alert others in the area.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Using tongs, collect the absorbent material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol), and then soap and water.
-
Place all contaminated materials, including gloves, into the hazardous waste container.
For large spills, evacuate the laboratory, close the door, and contact the institutional emergency response team.
Disposal Plan
Chemical waste containing this compound must be treated as halogenated organic waste .[13]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal via incineration, as halogenated compounds require special scrubbers to neutralize the resulting acidic gases (like HBr and HF).[14]
-
Labeling: Collect all liquid waste, contaminated solids (e.g., silica gel, filter paper), and used spill materials in a clearly labeled, sealable container. The label must read "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: The sealed container must be disposed of through your institution's licensed hazardous waste management provider.[14] Do not pour any amount down the drain.
By adhering to this comprehensive guide, laboratory professionals can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and environmental protection.
References
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Darnell, A.J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Chemtalk. Bromine water - disposal. #1 Science Forum For Lab Technicians. [Link]
-
MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
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-
Thermo Fisher Scientific. (2025, September 22). 1-Bromo-3-(trifluoromethoxy)benzene Safety Data Sheet. [Link]
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Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]
-
Angene Chemical. (2021, May 1). Benzene, 1-bromo-2-fluoro-4-iodo- Safety Data Sheet. [Link]
-
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-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
